Silicic acid, (H2-Si2-O5), sodium salt
Description
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Properties
CAS No. |
52478-48-5 |
|---|---|
Molecular Formula |
H2NaO5Si2+ |
Molecular Weight |
161.17 g/mol |
IUPAC Name |
sodium;hydroxy-[hydroxy(oxo)silyl]oxy-oxosilane |
InChI |
InChI=1S/Na.H2O5Si2/c;1-6(2)5-7(3)4/h;1,3H/q+1; |
InChI Key |
JPZUANBEGPZLMP-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](=O)O[Si](=O)O.[Na+] |
Origin of Product |
United States |
Overview of Silicate Chemistry and Polysilicate Research
Silicate (B1173343) chemistry is a vast and fundamental field, primarily concerned with compounds containing silicon-oxygen anions. The basic structural unit is the silicate tetrahedron (SiO4)4-, which can exist as a simple orthosilicate (B98303) ion or, more commonly, polymerize by sharing oxygen atoms. wou.edu This polymerization leads to the formation of polysilicates, which can be dimers (disilicates), chains, sheets, or three-dimensional frameworks. wou.eduwou.edu The degree of polymerization is a critical factor that dictates the structure, charge density, and ultimately the chemical properties of the silicate. wou.edu
Polysilicates are geochemically vital, forming the basis of many common minerals. wou.edu In industrial and research contexts, the reaction of silica (B1680970) (SiO2), an acidic oxide, with basic metal oxides, such as sodium oxide (Na2O), yields these compounds. wou.edu The ratio of silica to metal oxide is a key parameter in determining the nature of the resulting silicate solution or solid. chemicalbook.combge-technology.de Research in polysilicate chemistry explores how these anions behave in solution, their interaction with other ions, and their controlled assembly into materials with specific functionalities. acs.org The transition from monomeric silicic acid to condensed polysilicate species and eventually to colloidal silica or gels is a complex process governed by factors like pH, concentration, and temperature. wikipedia.orgnih.gov
Specific Focus on Dimeric Silicic Acid Sodium Salt Sodium Disilicate, Na2si2o5
Sodium disilicate, Na2Si2O5, is the sodium salt of the dimeric silicic acid H2Si2O5. It represents the first step in the polymerization of silicate (B1173343) tetrahedra, where two SiO4 units are linked by a shared oxygen atom to form the [Si2O5]2- anion. This compound is a colorless crystalline or glassy solid, or a white powder, that is soluble in water, forming alkaline solutions. wikipedia.orgchemister.ru
A key characteristic of sodium disilicate is its existence in various crystalline phases, including α, β, and δ forms. researchgate.net The δ-phase, in particular, has a layered polymeric crystal structure that is of significant interest for specific applications. researchgate.net This layered structure consists of condensed silicate tetrahedra forming sheets, with sodium cations located in the interlamination spaces. researchgate.net Hydrated forms of sodium disilicate are common, with the water content influencing properties such as solubility. silmaco.com
Below is a table summarizing the key properties of Sodium Disilicate:
| Property | Value |
| Chemical Formula | Na2Si2O5 |
| Molar Mass | 182.15 g/mol nih.gov |
| Appearance | Colorless monoclinic crystals or white powder wikipedia.orgchemister.ru |
| Melting Point | 874 °C chemister.ru |
| Solubility | Soluble in water chemister.ru |
| IUPAC Name | disodium;oxido-[oxido(oxo)silyl]oxy-oxosilane nih.gov |
Historical Context of Research on Layered and Soluble Sodium Silicates
The history of soluble silicates, often referred to as "water glass," dates back to observations by European alchemists in the 16th and 17th centuries. wikipedia.orgingessil.com However, systematic study and the beginning of industrial applications can be traced to the work of Johann Nepomuk von Fuchs in 1818. ingessil.com The first industrial uses for these materials emerged in the latter half of the 19th century in both Europe and the United States. ingessil.com For decades, research focused on the properties of these aqueous solutions, characterized by the ratio of SiO2 to Na2O, and their applications as adhesives, binders, cements, and in detergents. chemicalbook.comasiachmical.com
Research into crystalline and specifically layered sodium silicates is a more recent development. The synthesis and characterization of different phases of sodium disilicate, such as the δ-Na2Si2O5, gained momentum with the search for environmentally friendly builders for phosphate-free detergents. researchgate.net The layered structure of δ-Na2Si2O5 proved advantageous due to its water-solubility and high ion-exchange capacity, particularly for magnesium ions. researchgate.net More recently, the unique layered structures of sodium silicates have been investigated for their potential as solid electrolytes in the development of all-solid-state sodium batteries, marking a new frontier in silicate (B1173343) research. researchgate.net The study of layered double hydroxides (LDHs) has also incorporated sodium silicate to improve the structural stability and functionality of these materials. patsnap.com
Research Gaps and Emerging Areas in Silicic Acid, H2 Si2 O5 , Sodium Salt Studies
Controlled Crystallization Techniques from Amorphous Precursors
A primary method for synthesizing sodium disilicate involves the thermally induced crystallization of an amorphous sodium disilicate precursor. scispace.com This process typically begins with preparing an amorphous material from sources like commercial water glass (sodium silicate solution) or a slurry of silica (B1680970) and sodium hydroxide (B78521) (NaOH). scispace.comresearchgate.net This amorphous solid is then subjected to calcination, where careful control of synthesis variables is crucial to obtain the desired crystalline phase and high crystallinity. researchgate.net
The optimization of synthesis parameters is critical for selectively producing different polymorphs of sodium disilicate, such as the δ-Na₂Si₂O₅ and α-Na₂Si₂O₅ phases. Key variables include calcination temperature, duration, and the use of seed crystals. researchgate.net
High temperatures and extended reaction times generally favor the formation of the thermodynamically stable α-phase. researchgate.net Conversely, the synthesis of the metastable δ-phase requires shorter calcination times to minimize its conversion into the α-phase. scispace.com For instance, studies have shown that calcining an amorphous precursor at 700°C for just one hour can yield nearly pure δ-Na₂Si₂O₅, whereas longer durations lead to an increased presence of the α-phase. scispace.com Pure α-Na₂Si₂O₅ can be reliably obtained by calcining the amorphous material at a higher temperature, such as 825°C. scispace.com
The addition of seed crystals is another crucial parameter for controlling the crystallization process. researchgate.net Seeding with δ-phase crystals allows for the synthesis of highly crystalline layered δ-disilicate, while the absence of seeds can lead to the formation of undesirable α and β phases. researchgate.net The composition of the seed is also important; to obtain δ-phase-rich products, the α-phase content in the seed must be as low as possible. kisti.re.krresearchgate.net Pre-treating the material at a lower temperature range (150–200°C) can also significantly promote δ-phase nucleation. researchgate.net
| Crystalline Phase | Precursor Source | Temperature | Time | Seeding | Key Outcome |
|---|---|---|---|---|---|
| δ-Na₂Si₂O₅ | Water Glass | ~700-725°C | Short (e.g., 5 min to 1 hr) | δ-phase seeds recommended to ensure high purity researchgate.net | Minimizes formation of the more stable α-phase scispace.com |
| α-Na₂Si₂O₅ | Silica/NaOH Slurry or Water Glass | ~825°C | Longer (e.g., 24 hrs) | Not essential for phase purity | Ensures complete conversion to the thermodynamically stable α-phase scispace.comscispace.com |
The nature of the initial amorphous precursor significantly impacts the subsequent crystallization process. osti.govrsc.org The choice of starting material, such as a commercial water glass solution versus a freshly synthesized silica/NaOH slurry, has been shown to be a determining factor. scispace.com Research indicates that using commercial water glass is the preferred source for the starting amorphous silicate when aiming for the δ-phase, as it allows for the synthesis of a single-phase product under optimized conditions. scispace.com
Furthermore, the particle size of the amorphous silicate and any seed crystals used as starting materials influences the synthesis of crystalline layered sodium silicate. researchgate.net The optimal quality of crystalline silicate for certain applications was achieved when both the amorphous precursor and the seed crystals were within a specific size range of 0.038−0.1 mm. researchgate.net The physical and chemical properties of amorphous phases can evolve during nucleation and crystal growth, making the initial state of the precursor a critical control point for the final crystalline product. osti.govrsc.org
Hydrothermal Recrystallization Routes for Crystalline Phases
Hydrothermal synthesis offers an alternative route for preparing crystalline sodium disilicate directly from raw materials like quartz sand and caustic soda solution or from aqueous solutions of amorphous sodium disilicate. google.com This method avoids the need for high-temperature calcination of a pre-formed amorphous solid. The process involves heating the reactants in a pressure vessel under specific conditions of concentration and temperature. google.com
It has been found that solid, crystalline, and highly pure sodium disilicate can be formed hydrothermally if the total solids concentration is maintained between 50% and 75% by weight, and the mixture is heated to at least 235°C. google.com Reaction temperatures are often in the range of 200° to 230° C, with corresponding saturated steam pressures. google.com This one-step process can be advantageous for producing highly pure crystalline sodium disilicate, particularly the β-form, with a purity exceeding 95%. google.com The hydrothermal method is also noted for being less energy-intensive compared to high-temperature fusion processes. nih.gov
Neutralization Reactions for the Formation of Silicic Acid, (H2-Si2-O5), Sodium Salt
The formation of sodium disilicate is fundamentally based on the reaction between an acidic silica source and an alkaline sodium source. thoughtco.comlibretexts.org In industrial practice, this is often achieved by dissolving a silica source, such as sand, in a sodium hydroxide solution at elevated temperatures and pressures. google.comgoogle.com This can be viewed as a neutralization reaction where the weakly acidic silica reacts with the strong base to form a salt (sodium silicate) and water.
Conversely, sodium silicate solutions can be neutralized with acids. The addition of acid to an alkaline sodium silicate solution initiates the polymerization of silica, and if enough acid is added, it can lead to the precipitation of solid silica particles. researchgate.net This principle is utilized in the synthesis of various silica-based materials where sodium silicate serves as a soluble silica precursor. skku.edu For example, highly ordered mesoporous silicas can be synthesized by adding hydrochloric acid to a reaction mixture containing sodium metasilicate (B1246114) and structure-directing agents. skku.edu
Production of Layered Sodium Silicates (e.g., δ-Na₂Si₂O₅, α-Na₂Si₂O₅)
The production of specific layered polymorphs of sodium disilicate, primarily the δ and α phases, is a key objective in many synthesis strategies. scispace.comscispace.com These phases are typically obtained through the thermal treatment of an amorphous sodium silicate precursor, which can be derived from either a sodium silicate solution or an amorphous solid silicate. researchgate.net
The synthesis of the δ-phase, which is valued for its high ion-exchange capacity, requires precise control over thermal processing to prevent its transformation into the more stable α-phase. researchgate.netresearchgate.net Optimized procedures show that a substantial shortening of the calcination time is necessary. scispace.com A nearly single-phase δ-Na₂Si₂O₅ can be achieved by calcining an amorphous precursor derived from water glass at 700°C for a short period. scispace.com The presence of about 20 wt% crystalline δ-phase seeds is also beneficial for synthesizing highly crystalline δ-layered silicates. researchgate.net
In contrast, the α-phase is thermodynamically more stable and can be synthesized in a pure form by calcining the amorphous sodium silicate at higher temperatures, such as 825°C, for an extended period. scispace.comscispace.com The synthesis of pure δ-phase is often considered difficult because it is usually contaminated by other polymorphs, particularly α-Na₂Si₂O₅. scispace.comresearchgate.net
Exploration of Novel Synthesis Pathways (e.g., Ion Exchange Methods)
Novel synthesis pathways for silicate materials are continuously being explored to enhance efficiency and control over product properties. One such pathway involves the use of ion-exchange methods. ionxchng.com This technique is particularly useful for converting sodium silicate into silicic acid. ionxchng.comgoogle.com
In this process, a sodium silicate solution is passed through a strong acid cation exchanger. ionxchng.com The resin in the exchanger is protonated, and it exchanges these protons for the sodium ions in the solution. google.compatsnap.com This substitution effectively converts the sodium salt to silicic acid, which remains in the solution. ionxchng.com This method allows for the efficient production of silicic acid with reduced residual sodium. patsnap.com While this process is primarily aimed at producing silica sols and gels, it demonstrates a sophisticated chemical route for manipulating sodium silicate solutions and represents an alternative to direct neutralization with liquid acids.
Characterization of Crystalline Phases (α, β, δ, C-Na2Si2O5)
Sodium disilicate exhibits a rich polymorphism, with several crystalline phases identified, including α, β, δ, and C-Na2Si2O5. google.comgoogle.com These phases, while sharing the same chemical formula, possess distinct crystal structures that influence their physical and chemical properties. researchgate.net The transformation between these phases is often dependent on temperature and synthesis conditions. researchgate.net For instance, increasing the reaction temperature and time can induce a phase transformation from β through δ to the more stable α phase. researchgate.net
The α-Na2Si2O5 phase possesses an orthorhombic crystal system. materialsproject.org In this structure, sodium ions are coordinated to five oxygen atoms, forming distorted trigonal bipyramids. materialsproject.org The β-Na2Si2O5 phase has a monoclinic crystal structure. iucr.org It is a sheet structure where individual sheets are formed by the condensation of two independent, alternating metasilicate chains, with layers joined by sodium atoms. iucr.org The δ-Na2Si2O5 phase is also a layered silicate with a polymeric crystal structure. researchgate.netresearchgate.net The C-Na2Si2O5 phase is monoclinic and is structurally related to β-Na2Si2O5, differing in the stacking sequences of the layers. researchgate.net
| Crystalline Phase | Crystal System | Key Structural Features |
| α-Na2Si2O5 | Orthorhombic | Distorted NaO5 trigonal bipyramids. materialsproject.org |
| β-Na2Si2O5 | Monoclinic | Sheet structure from condensed metasilicate chains. iucr.org |
| δ-Na2Si2O5 | Layered | Polymeric layered crystal structure. researchgate.netresearchgate.net |
| C-Na2Si2O5 | Monoclinic | Similar to β-phase but with different layer stacking. researchgate.net |
Layered Crystal Structures and Stacking Sequences
A defining characteristic of many sodium disilicate polymorphs is their layered structure. google.comresearchgate.netresearchgate.net These structures are composed of sheets of silicate tetrahedra, with sodium cations situated between the layers, providing charge balance. researchgate.netiucr.org The arrangement and stacking of these silicate sheets differentiate the various crystalline phases. researchgate.net
In α-Na2Si2O5, the silicate sheets are constructed from interconnected six-membered rings of SiO4 tetrahedra. researchgate.net The β-Na2Si2O5 phase also features a sheet structure, but it is built from the condensation of two independent alternating metasilicate chains. iucr.org The δ-Na2Si2O5 phase is noted for its polymeric layered bidimensional crystal structure. researchgate.net The C-Na2Si2O5 phase is closely related to the β-phase in terms of the shape and conformation of the silicate rings within the layers; however, they differ in their stacking sequences. researchgate.net This variation in stacking is a crucial factor in the distinct properties observed among the polymorphs.
Silicon-Oxygen Tetrahedral Arrangement in Solid-State Structures
The fundamental building block of all silicate structures, including sodium disilicate, is the silicon-oxygen tetrahedron (SiO4). opentextbc.cabritannica.comviu.ca In this arrangement, a central silicon atom is covalently bonded to four oxygen atoms located at the corners of a tetrahedron. opentextbc.cabritannica.com These tetrahedra can link together by sharing oxygen atoms, forming a variety of structures from simple chains to complex three-dimensional frameworks. opentextbc.ca
Amorphous State Characterization and Structural Ordering
In addition to its crystalline forms, sodium disilicate can also exist in an amorphous or glassy state. bilpubgroup.com Amorphous sodium silicate is characterized by a lack of long-range order in its atomic arrangement, although short-range order, primarily in the form of SiO4 tetrahedra, is maintained. bohrium.com The structure of amorphous sodium disilicate is often described as a partially destroyed tetrahedral SiO4 network. bohrium.com The introduction of sodium ions disrupts the continuous three-dimensional network of pure silica glass by creating non-bridging oxygens. bilpubgroup.com
The degree of polymerization of the silicate network in the amorphous state can be influenced by factors such as the presence of water. carnegiescience.edu For example, at low sodium concentrations, dissolved water can significantly depolymerize the silicate network. carnegiescience.edu However, at higher sodium contents, the effect of water on depolymerization is less pronounced. carnegiescience.edu The structure of the glass is similar to that of the liquid at the melting temperature, though the liquid state exhibits greater disorder. researchgate.net
Spectroscopic Investigations for Structural Identification and Bonding Analysis
A variety of spectroscopic techniques are instrumental in elucidating the complex structures of sodium disilicate in both its crystalline and amorphous forms.
29Si MAS NMR Spectroscopy for Q-Species Analysis and Silicon Environments
29Si Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of silicon atoms in silicates. berkeley.edu This technique allows for the identification and quantification of different silicate structural units, known as Qn species, where 'n' represents the number of bridging oxygen atoms surrounding a central silicon tetrahedron (ranging from n=0 to 4). researchgate.net
In sodium disilicate, the predominant species is Q3, corresponding to a silicon tetrahedron linked to three other tetrahedra through bridging oxygens. carnegiescience.edugeologyscience.ru 29Si MAS NMR spectra of sodium disilicate typically show distinct peaks corresponding to different Qn species. berkeley.edu For example, in the C-Na2Si2O5 phase, four well-resolved lines of equal intensity are observed at chemical shifts of -86.0, -86.3, -87.4, and -88.2 ppm, all corresponding to Q3 units. researchgate.net The chemical shift in 29Si NMR is sensitive to both the number of bridging oxygens and geometric factors like Si-O-Si bond angles and Si-O bond lengths. berkeley.edu This sensitivity allows for detailed characterization of the silicon environments within the different polymorphs and the amorphous state. carnegiescience.eduberkeley.edu
FTIR and Raman Spectroscopy for Vibrational Modes and Structural Insights
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information about the bonding and structure of sodium disilicate. researchgate.net These methods probe the vibrational modes of the Si-O bonds and the silicate network.
Raman spectroscopy is particularly effective in identifying the different Qn species present in both crystalline and amorphous sodium disilicate. researchgate.netaip.orgaip.org The Raman spectra of sodium disilicate exhibit characteristic bands corresponding to the stretching and bending vibrations of the Si-O bonds. researchgate.net A prominent polarized band around 1100 cm-1 is attributed to the symmetric stretching of Si-O- non-bridging bonds in tetrahedra with one non-bridging oxygen (Q3 species). aip.orgaip.org Another band at approximately 950 cm-1 is assigned to the symmetric stretch of tetrahedra containing two non-bridging oxygens (Q2 species). aip.orgaip.org The intensities of these bands can be used to quantify the relative amounts of the different Qn species. researchgate.net For instance, the intensity of the 1100 cm-1 band reaches a maximum at the disilicate composition. aip.orgaip.org Raman studies have confirmed the layered SiO4 tetrahedral structure in the β, δ, and α phases of sodium disilicate. researchgate.net High-temperature Raman spectroscopy has been employed to study phase transitions and structural changes in sodium disilicate from room temperature up to its molten state. nih.gov
X-ray Diffraction (XRD) for Phase Identification and Crystallinity Determination
X-ray Diffraction (XRD) is a critical analytical technique for the characterization of Silicic acid, (H₂Si₂O₅), sodium salt, also known as sodium disilicate. This method is instrumental in identifying its various crystalline phases and determining the degree of crystallinity. Sodium disilicate is known to exist in several polymorphic forms, primarily the alpha (α), beta (β), and delta (δ) phases, each possessing a distinct layered crystalline structure. researchgate.net
XRD analysis reveals that phase transformations between these polymorphs are often induced by variations in synthesis conditions, such as temperature and reaction time. researchgate.net For instance, research has shown a phase transformation sequence from the β-phase through the δ-phase to the more stable α-phase as the synthesis temperature and duration are increased. researchgate.net The δ-phase, which has a polymeric layered two-dimensional crystal structure, is often the desired product for specific industrial applications. researchgate.net
The crystallinity of the final product is also significantly influenced by the synthesis process. The introduction of seed crystals of a specific phase can promote the formation of a highly crystalline product of that same phase. Studies have demonstrated that the addition of δ-phase seed crystals to a sodium silicate solution can yield a highly crystalline layered δ-disilicate, while the absence of seeding can lead to the presence of undesirable α and β phases. researchgate.net Higher temperatures and extended reaction times tend to favor the conversion of the δ-phase into the more thermodynamically stable α-phase. researchgate.net XRD patterns are the definitive tool for confirming the successful synthesis of a pure phase, such as δ-Na₂Si₂O₅, free from impure phases. researchgate.net
Table 1: Polymorphic Phases of Sodium Disilicate (Na₂Si₂O₅) Identified by XRD
| Phase | Crystal System | Key Characteristics | Synthesis Conditions Favoring Formation |
| α-Na₂Si₂O₅ | Orthorhombic | Most thermodynamically stable phase. | Higher temperatures and longer reaction times. researchgate.net |
| β-Na₂Si₂O₅ | Orthorhombic | An intermediate, less stable phase. | Lower synthesis temperatures. researchgate.net |
| δ-Na₂Si₂O₅ | Orthorhombic | Single-layer silicate with a polymeric structure. researchgate.net | Moderate temperatures (e.g., 725°C) with the use of δ-phase seed crystals. researchgate.net |
Other Advanced Characterization Techniques
Beyond XRD, other high-resolution microscopy techniques are essential for a comprehensive understanding of the physical characteristics of sodium disilicate at the micro and nano levels.
Transmission Electron Microscopy (TEM) for Particle Morphology and Nanostructure
Transmission Electron Microscopy (TEM) provides invaluable insights into the morphology and size of particles at the nanoscale. In the analysis of materials derived from sodium silicate, TEM is used to directly visualize the shape and size distribution of the resultant particles. For example, studies on particles fabricated using sodium silicate have identified distinct morphologies through TEM imaging. researchgate.net Observations have revealed the formation of nanospheres with a size range of 30 to 50 nm, coexisting with some larger particles measuring approximately 200–250 nm. researchgate.net This level of detail is crucial for controlling particle characteristics in various applications by adjusting synthesis parameters.
Table 2: Nanostructural Features Observed via TEM in Sodium Silicate-Derived Particles
| Feature | Description | Size Range |
| Particle Shape | Primarily spherical (nanospheres). researchgate.net | N/A |
| Particle Size | Bimodal distribution observed. researchgate.net | 30 - 50 nm and 200 - 250 nm. researchgate.net |
Scanning Electron Microscopy (SEM) for Microstructural Analysis
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and microstructural arrangement of synthesized sodium disilicate particles. SEM analysis elucidates the typical micromorphology of the crystalline products, providing information on particle shape, size uniformity, and aggregation. researchgate.netdergipark.org.tr
In studies involving the synthesis of silica powders from sodium silicate solutions, SEM has been employed to analyze particle shape, size, and monodispersity. dergipark.org.trhanrimwon.com The resulting images can confirm the successful synthesis of particles with desired characteristics, such as uniform, spherical shapes. dergipark.org.tr The microstructural details revealed by SEM are critical for understanding how synthesis variables, such as pH and temperature, influence the final product's physical properties. researchgate.net For example, SEM images have shown the morphology of silica particles prepared by spray-drying a sodium silicate solution, illustrating how process conditions affect the final particle structure. researchgate.net
Table 3: Microstructural Characteristics Identified by SEM
| Parameter | Observation | Significance |
| Particle Morphology | Elucidates the typical micromorphology of different phases. researchgate.net | Correlates crystal phase with external particle shape. |
| Particle Shape | Often reveals spherical and uniform particles. dergipark.org.tr | Confirms control over particle formation during synthesis. hanrimwon.com |
| Size & Distribution | Allows for analysis of particle size and monodispersity. hanrimwon.com | Essential for applications requiring specific particle sizes. |
| Surface Topography | Provides high-resolution images of the particle surface. | Reveals details about surface texture and porosity. |
Oligomerization Mechanisms of Silicate Species in Aqueous Solution
The initial stages of silicate polymerization in aqueous solutions involve the formation of smaller oligomeric species from monomeric silicic acid. These oligomerization reactions are fundamental to the subsequent development of larger polymeric structures and gels. The mechanisms of these reactions are complex and are significantly influenced by the solution conditions. Investigations have shown that the condensation of poly-silicic acid molecules typically proceeds through the formation of a 5-coordinated silicon species as a transition state, which then leads to the expulsion of a water molecule. nih.govnih.gov This process can occur through different pathways, primarily categorized as anionic or neutral, depending on the pH of the solution. acs.orgscilit.com
Influence of pH on Oligomer Formation and Structure (e.g., Linear vs. Ring Closure)
The pH of the aqueous solution is a critical factor that governs both the rate of oligomerization and the structure of the resulting oligomers. At near-neutral pH, the growth of linear silicate chains is generally favored. figshare.comnih.gov As the pH increases, the concentration of anionic silicate species rises, which facilitates ring closure, leading to the formation of cyclic oligomers. figshare.comnih.gov The rate of oligomerization is observed to be fastest around pH 8. nih.gov A decrease in pH to 9.5–10.5 from more alkaline conditions leads to a significant formation of Si(OH)₄ and Si(OH)₃O⁻, resulting in rapid condensation. rsc.org Below pH 7, silicic acid is almost entirely unionized, which slows down the condensation rate. rsc.org
The solubility of silica is also pH-dependent. Below approximately pH 8, the solubility is low and constant. However, it increases dramatically at higher pH values due to the formation of silicate anions. mdpi.com This interplay between solubility and reactivity at different pH levels dictates the dominant oligomeric species and their structural arrangements.
| pH Range | Dominant Reaction Pathway | Predominant Oligomer Structure | Relative Reaction Rate |
|---|---|---|---|
| < 7 | Neutral | Linear Chains | Slow |
| ~7-9 | Mixed/Neutral | Linear Chains | Fastest around pH 8 |
| > 9 | Anionic | Cyclic Structures (Ring Closure) | Variable, rapid condensation at pH 9.5-10.5 |
Role of Temperature on Oligomerization Kinetics and Pathways
Temperature is another key parameter that influences the kinetics and pathways of silicate oligomerization. An increase in temperature generally accelerates the rate of the condensation reactions. figshare.comnih.gov This is because higher temperatures provide the necessary activation energy for the reactions to proceed more quickly. Furthermore, temperature can also alter the pathway of oligomerization, potentially favoring different oligomer structures. figshare.comnih.gov For instance, in the context of gelation, an increase in temperature accelerates the process. mdpi.com However, the effect of temperature on the strength of the resulting gel can be more complex, with studies showing both decreases and increases in gel strength at different temperature ranges. mdpi.com
Anionic vs. Neutral Pathways in Dimer and Trimer Formation
The formation of the initial silicate dimers and trimers can proceed through two primary mechanisms: a neutral pathway and an anionic pathway. The dominant pathway is largely determined by the pH of the solution.
In neutral or acidic solutions, the neutral pathway is prevalent. This mechanism involves the reaction between neutral silicic acid molecules. researchgate.net It is generally considered to proceed through a single-step, SN2-like mechanism where the formation of a 5-coordinated silicon intermediate and the transfer of a proton to form a water molecule occur simultaneously. nih.gov
In basic or alkaline solutions, the anionic pathway becomes the kinetically preferred route. scilit.com This pathway involves the attack of a deprotonated silicate anion on a neutral silicic acid molecule. acs.org The reaction is a two-step process:
Formation of a five-coordinated silicon complex : An anionic silicate species attacks a neutral silicate species, forming a Si-O-Si bond and a five-coordinated silicon intermediate. acs.orgscilit.com This initial step has a lower activation energy compared to the subsequent step.
Dehydration : A water molecule is eliminated from the intermediate, which is the rate-limiting step in the process. acs.orgscilit.com
Theoretical studies have shown that the activation energies for dimer and trimer formation via the anionic pathway are significantly higher than for subsequent oligomerization steps, and the activation energies for ring closure are even higher. scilit.com For the formation of a trimer, the reaction between a neutral monomer and an anionic dimer is considered a favorable route. acs.org
| Characteristic | Anionic Pathway | Neutral Pathway |
|---|---|---|
| Optimal pH | Basic / Alkaline | Neutral / Acidic |
| Reactants | Anionic silicate and neutral silicic acid | Neutral silicic acid molecules |
| Mechanism | Two-step: 1) Formation of 5-coordinated intermediate, 2) Dehydration (rate-limiting) | Single-step, SN2-like mechanism |
| Kinetic Preference | Kinetically preferred in basic solutions | Dominant in neutral to acidic conditions |
Polymerization and Condensation Processes
Following the initial formation of oligomers, further polymerization and condensation reactions lead to the growth of larger polysilicate structures. These processes are a continuation of the condensation reactions, where silanol (B1196071) groups (Si-OH) react to form siloxane bonds (Si-O-Si) and water. mdpi.com This progressive linking of silicate units is what ultimately leads to the formation of extended networks and, under certain conditions, the transition from a solution (sol) to a solid-like gel.
Formation of Three-Dimensional Crosslinked Networks
As polymerization proceeds, the growing silicate chains can crosslink with one another. This crosslinking is crucial for the development of a three-dimensional network structure. rsc.org The formation of these networks is the basis for the transition from a liquid sol to a solid hydrogel, where water becomes entrapped within the porous silica framework. rsc.org The properties of the final material, such as pore size, surface area, and density, are highly dependent on the conditions during the sol-gel process. rsc.org The structure of these networks can be quite complex, involving the aggregation of primary silica particles into linear chains that subsequently branch and form the extended three-dimensional structure. tue.nl
Gelation Mechanisms and Factors Influencing Gel Formation
Gelation is the process by which the three-dimensional crosslinked network extends throughout the entire volume of the solution, resulting in a significant increase in viscosity and the formation of a gel. The time it takes for a solution to gel, known as the gelation time, is a critical parameter and is influenced by several factors. bohrium.com
The primary factors affecting gelation include:
pH : The rate of gelation is highly dependent on pH. There are typically two regions of rapid gelation. bohrium.com Lowering the pH for a given silicate concentration generally increases the rate of silicic acid condensation and reduces the gelation time. mdpi.com
Silicate Concentration : For a specific pH, a higher concentration of silicate leads to a faster condensation rate and thus a shorter gelation time. mdpi.com
Temperature : Higher temperatures accelerate the chemical reactions involved in polymerization, leading to a shorter gelation time. mdpi.com
Presence of Salts : The addition of salts can accelerate gelation due to charge screening effects. mdpi.com
The mechanism of gelation involves the initial formation of oligomers, which then grow and agglomerate into larger structures. mdpi.com Eventually, these structures interconnect to form a continuous network that spans the entire system, immobilizing the liquid phase within its pores. mdpi.com After the initial gel formation, a process known as syneresis can occur, where the gel network continues to contract, expelling the liquid from the pores. bohrium.com
Evolution of Polysilicate Species and Their Nuclearity
In aqueous solutions, sodium disilicate does not remain as simple disilicate ions. Instead, it undergoes a series of polymerization and depolymerization reactions, leading to a dynamic equilibrium of various polysilicate species. The nature and distribution of these species are heavily influenced by the solution's concentration and pH.
In highly alkaline solutions (pH ≳ 13), which correspond to a lower ratio of SiO2 to Na2O (e.g., a molar ratio of 1.0), the predominant species are of low nuclearity. These include dimeric ions as well as cyclic forms of trimeric and tetrameric silicate species. rsc.orgrsc.org As the SiO2/Na2O ratio increases, indicating a move toward less alkaline conditions, the equilibrium shifts to favor the formation of more complex polysilicates. rsc.orgrsc.org
Further polymerization leads to the emergence of species containing branching silicate groups, with nuclearities (the number of silicon atoms in the polymer) of 6 to 8 becoming dominant. rsc.orgrsc.org As the solution approaches the precipitation boundary for amorphous silica (at an SiO2/Na2O ratio ≳ 3.3), highly condensed, cage-like polysilicate structures become the prevailing species. rsc.orgrsc.org The average charge per silicon atom reflects this progression, varying from -2 in the most alkaline solutions to as low as -0.5 near the point of precipitation. rsc.orgrsc.org
Studies combining 29Si NMR spectroscopy and Small-Angle X-ray Scattering (SAXS) on highly concentrated solutions ([Si] = 7 mol/L, Si/Na atomic ratio = 1.71, pH = 11.56) have identified the preponderant presence of a specific neutral complex, Si₇O₁₈H₄Na₄. researchgate.netsci-hub.runih.gov These complexes behave like colloids of approximately 0.6–0.8 nm and can form small aggregates with an average size under 3 nm. researchgate.netnih.gov Upon dilution, these neutral complexes are thought to dissociate into charged complexes and Na⁺ ions, which then condense to form larger colloidal particles. researchgate.netnih.gov
The following table summarizes the general evolution of polysilicate species with changing solution conditions.
| SiO₂/Na₂O Molar Ratio | pH Range | Dominant Polysilicate Species | Average Nuclearity | Structural Characteristics |
| ~1.0 | > 13 | Monomers, Dimers, Cyclic Trimers/Tetramers | 1 - 4 | Simple linear and cyclic forms |
| > 1.0 to < 3.3 | 11 - 13 | Branched Polysilicates | 6 - 8 | Formation of branching Q³ units |
| ≥ 3.3 | < 11.5 | Cage-like Polysilicates | > 8 | Highly condensed, three-dimensional structures |
This is an interactive data table based on findings reported in scientific literature. rsc.orgrsc.org
Hydrolysis Reactions of Silicic Acid, (H₂Si₂O₅), Sodium Salt
The dissolution and polymerization of sodium disilicate are fundamentally governed by hydrolysis reactions. These reactions involve the interaction of water with the Si-O-Si (siloxane) bonds that form the backbone of the polysilicate chains and networks. osti.gov
In aqueous solutions, the siloxane bonds can be cleaved by water, a process that leads to the formation of silanol groups (Si-OH). This hydrolysis is a reversible reaction, contributing to the dynamic equilibrium between silicate species of varying sizes. osti.gov The general reaction for the hydrolysis of a siloxane bond can be represented as:
≡Si–O–Si≡ + H₂O ⇌ ≡Si–OH + HO–Si≡
Simultaneously, the terminal silanol groups are involved in acid-base equilibria, where they can deprotonate to form silicate anions (≡Si-O⁻). The extent of this deprotonation is highly pH-dependent. In the basic solutions characteristic of sodium disilicate, the equilibrium strongly favors the ionized form:
≡Si–OH + OH⁻ ⇌ ≡Si–O⁻ + H₂O
Molecular dynamics simulations have elucidated two predominant mechanisms for silanol formation on silicate surfaces, which are analogous to the processes in solution osti.gov:
Dissociation of water: A water molecule attacks and breaks a siloxane bond, resulting in the formation of two new silanol groups.
Protonation of Non-Bridging Oxygen (NBO): A proton from a water or hydronium ion attaches to a negatively charged non-bridging oxygen (an oxygen atom bonded to only one silicon atom), forming a silanol group and leaving a hydroxide ion. osti.gov
Equilibrium Studies in Concentrated Sodium Silicate Solutions
The chemical speciation in concentrated sodium silicate solutions, often called water-glass, has been investigated using potentiometric methods and 29Si NMR. rsc.orgrsc.org These studies provide a quantitative model for the polymerization and protonation equilibria that occur in these industrially significant solutions. rsc.orgrsc.org
Speciation Diagrams and Buffering Capacity
Based on experimental data from solutions with high concentrations of silicon ([Si] up to 9.3 mol dm⁻³) and sodium ([Na⁺] up to 9.6 mol dm⁻³), detailed speciation diagrams can be constructed. rsc.orgrsc.org These diagrams, often generated using computer programs like SOLGASWATER, illustrate the distribution of different silicate species as a function of pH and total silicon concentration. rsc.orgrsc.org They visually represent the shift from simple monomers and dimers in highly alkaline conditions to complex, cage-like polymers at lower pH and higher concentrations. rsc.orgrsc.org
A key characteristic of sodium silicate solutions is their strong buffering capacity. ingessil.comyoungilchem.co.krmade-in-china.com This ability to resist changes in pH stems from the equilibrium between the weakly acidic silicic acid and the strong base, sodium hydroxide, from which it is derived. ingessil.com If a strong acid is introduced, it is neutralized by the effective presence of NaOH, releasing more weakly acidic silicic acid, which does not significantly lower the pH. ingessil.com Conversely, the addition of a strong base is buffered by the excess SiO₂, which reacts to form more silicate ions without a sharp pH increase. ingessil.com
Research has shown, however, that the buffering capacity is not uniform across all compositions. It was found to decrease as the SiO₂/Na₂O ratio increases. rsc.orgrsc.org This is because solutions with higher silica ratios have a greater proportion of their alkalinity consumed in the formation of larger polysilicate anions, leaving less free hydroxide to buffer against acid addition.
The table below illustrates the pH stability of sodium silicate solutions upon dilution, demonstrating their buffering action.
| Sodium Silicate Content (wt%) | Resulting pH | Observation |
| 35% (Initial) | ~11.5 - 12.5 | Highly Alkaline |
| > 6% | Marginal pH change | High buffering capacity observed |
| < 3% | Significant pH drop | Buffering capacity diminishes |
Data adapted from studies on the dilution of concentrated sodium silicate solutions. researchgate.net
Influence of Cation (Na⁺) Concentration on Formation Constants
The concentration of the sodium cation (Na⁺) plays a direct and significant role in the polymerization equilibria of silicate solutions. The formation of a polysilicate species can be described by an equilibrium reaction with a corresponding formation constant (β). Studies on concentrated solutions have revealed a clear relationship between these formation constants and the sodium ion concentration. rsc.orgrsc.org
It was discovered that the logarithm of the formation constants (log βpq) for various polysilicate species changes linearly with the concentration of Na⁺ ions. rsc.orgrsc.org This relationship can be expressed by the equation rsc.orgrsc.org:
log βpq = log β°pq + k[Na⁺]
Where:
log βpq is the formation constant at a given Na⁺ concentration.
log β°pq is the formation constant at a standard state (infinite dilution).
k is a constant specific to the particular equilibrium.
Reactivity and Interaction Mechanisms of Silicic Acid, H2 Si2 O5 , Sodium Salt
Ion Exchange Properties with Divalent Cations (e.g., Ca2+, Mg2+)
Silicic acid, (H2-Si2-O5), sodium salt, also known as sodium disilicate, participates in ion exchange reactions, particularly with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). This property is fundamental in processes like water softening and the synthesis of certain silicate (B1173343) materials. When solutions containing sodium silicate interact with solutions of calcium or magnesium salts, exchange reactions occur. mdpi.com For instance, in the synthesis of calcium and magnesium silicate powders, the reaction between aqueous solutions of sodium silicate and calcium chloride (CaCl₂) or magnesium chloride (MgCl₂) results in the precipitation of hydrated silicates of calcium and/or magnesium, with sodium chloride (NaCl) as a by-product. mdpi.com
The fundamental exchange reactions can be represented as:
Na₂SiO₃ + CaCl₂ → CaSiO₃ + 2NaCl mdpi.com
Na₂SiO₃ + MgCl₂ → MgSiO₃ + 2NaCl mdpi.com
This capacity for cation exchange is also a critical factor in the performance of certain glass materials. The presence of impurities like Ca²⁺ and Mg²⁺ can influence the efficiency of ion exchange processes used to strengthen glass. springerprofessional.de The removal of these divalent cations from solutions is a key application. Studies on seawater pretreatment have demonstrated that cation exchange resins can effectively remove Ca²⁺ and Mg²⁺, and the principles are applicable to silicate systems where sodium ions are exchanged for these hardness-causing ions. deswater.com In deeper, confined aquifers, a natural ion exchange process can occur where Ca²⁺ and Mg²⁺ in the water are exchanged with Na⁺ on clay minerals. researchgate.net
The efficiency of this ion exchange is influenced by factors such as contact time and the concentration of the reactants. Research on hardness removal from seawater showed that the concentration of Ca²⁺ and Mg²⁺ decreased as the contact time with an ion exchange resin increased, reaching equilibrium after about 60 minutes. deswater.com
Table 1: Ion Exchange Data for Divalent Cations
| Cation | Initial Concentration (mg L⁻¹) | Final Concentration (mg L⁻¹) | Removal Efficiency (%) | Reference System |
|---|---|---|---|---|
| Ca²⁺ | 620 | 5 | ~99 | Seawater Pretreatment (Ion Exchange + Soda Ash) deswater.com |
| Mg²⁺ | 644 | 200 | ~69 | Seawater Pretreatment (Ion Exchange + Soda Ash) deswater.com |
Adsorption and Sorption Phenomena
The surface activity of sodium silicate solutions leads to significant adsorption and sorption phenomena on various substrates. These interactions are critical in applications ranging from corrosion inhibition to lubrication at high temperatures. The silicate species in solution can adsorb onto surfaces, forming protective films that modify the surface properties. scirp.org
On iron surfaces, sodium silicate demonstrates strong chemical adsorption, which is the basis for its use as a high-temperature lubricant and in forming protective coatings. acs.org First-principles molecular dynamics and density functional theory studies reveal that silicate clusters chemically adsorb onto iron surfaces, such as the Fe(110) surface, by forming multiple strong, covalent iron-nonbridging oxygen (Fe-O) bonds. acs.orgmdpi.comresearchgate.net These Fe-O bonds are stronger than the silicon-oxygen (Si-O) bonds within the silicate molecule itself. mdpi.com
This strong chemical adhesion initiates the formation of a tribofilm—a thin, protective layer that forms between sliding surfaces under high temperature and load. mdpi.com The process involves several key steps:
Chemical Adsorption : Silicate clusters bond to the iron surface via Fe-O linkages. acs.org
Charge Transfer : Electronic charge is transferred from the iron surface to the silicate lubricant during adsorption. acs.orgresearchgate.net This transfer can lead to a flow of sodium ions and a layering process within the tribofilm. acs.org
Tribofilm Generation : Under the extreme conditions of hot steel manufacturing, a metallic silicate tribofilm is generated through the reaction between the sliding metal and the silicate lubricant. mdpi.com This film can incorporate elements from the steel, such as manganese (Mn), which migrates to the surface and combines with adsorbed sodium to form a unique and effective tribological layer. mdpi.com
The resulting tribofilm reduces friction and wear while also providing anti-oxidation resistance. mdpi.comresearchgate.net
Table 2: Characteristics of Sodium Silicate Adsorption on Iron Surfaces
| Interaction Feature | Description | Consequence | Source |
|---|---|---|---|
| Bond Formation | Formation of multiple, strong covalent Fe-O bonds between the silicate and the iron surface. | Strong adhesion of the silicate to the metal. | acs.orgmdpi.com |
| Bond Strength | Fe-O bonds are stronger than the Si-O bonds within the silicate molecule. | Influences the stability and dissociation of the tribofilm. | mdpi.com |
| Charge Transfer | Electrons move from the iron surface to the adsorbed silicate cluster. | Leads to a flow of alkali (Na⁺) ions and layering in the tribofilm. | acs.orgresearchgate.net |
| Tribofilm Composition | A metallic silicate layer that can incorporate elements like Mn from the steel substrate. | Enhanced lubrication, reduced friction and wear, and anti-oxidation. | mdpi.com |
The interaction with a solid surface like iron can also induce the depolymerization of silicate structures. The strong adsorption onto the iron surface significantly weakens the Si-O bonds of the non-bridging oxygen atoms within the silicate molecule. acs.org This weakening facilitates the dissociation of these bonds. acs.orgresearchgate.net
Interactions with Aluminosilicate (B74896) Precursors in Geopolymerization
Sodium silicate is a crucial component in geopolymerization, a process that converts aluminosilicate materials into durable, cement-like inorganic polymers. It typically serves as an alkaline activator, often in combination with sodium hydroxide (B78521). researchgate.netscientific.net The geopolymerization mechanism involves several overlapping stages: dissolution, reorganization, and polycondensation. nih.govresearchgate.net
The primary role of the sodium silicate solution in the initial stage of geopolymerization is to act as a powerful solvent for aluminosilicate precursors, such as metakaolin, fly ash, or blast furnace slag. researchgate.netaessweb.comresearchgate.net The high alkalinity of the solution facilitates the breaking of Si-O-Si and Al-O-Al bonds within these raw materials. mdpi.com
This dissolution process releases silicate and aluminate monomers and oligomers into the aqueous phase. researchgate.net The presence of soluble silicate species in the activating solution, as provided by sodium silicate, accelerates the reaction rate and enhances the dissolution of the starting materials compared to using only alkaline hydroxides. aessweb.com The concentration and composition of the activator solution, including the SiO₂/Na₂O molar ratio, are critical factors that determine the rate of dissolution and the properties of the final geopolymer. researchgate.netmdpi.com A higher concentration of the alkali solution generally increases the dissolution rate. encyclopedia.pub
Following the dissolution of the precursors, the released silicate and aluminate species undergo a polycondensation reaction to form a three-dimensional amorphous or semi-crystalline network. nih.govresearchgate.net This network is the backbone of the geopolymer structure and is composed of SiO₄ and AlO₄ tetrahedra linked by shared oxygen atoms, forming Si-O-Al and Si-O-Si bonds. nih.gov
The sodium silicate in the activator not only aids dissolution but also provides reactive silica (B1680970) species that participate directly in the polycondensation, forming the aluminosilicate framework. nih.govfrontiersin.org The ability of aluminum ions to integrate into the silica backbone is a driving force for the geopolymerization reaction. researchgate.net The resulting polymeric structures are amorphous to semicrystalline. researchgate.net The final properties of the geopolymer, such as compressive strength, are highly dependent on the formation of a dense and continuous gel matrix rich in these Si-O-Al linkages. frontiersin.org The ratio of silicon to aluminum in the system is a critical parameter that influences the final structure and success of the geopolymer formulation. researchgate.net
Table 3: Stages of Geopolymerization Involving Sodium Silicate
| Stage | Description | Role of Sodium Silicate | Outcome |
|---|---|---|---|
| 1. Dissolution | Breaking of Si-O and Al-O bonds in the aluminosilicate precursor. | Provides high alkalinity (OH⁻ ions) and soluble silicate species to attack and dissolve the precursor. aessweb.comencyclopedia.pub | Release of silicate and aluminate monomers/oligomers into the solution. researchgate.net |
| 2. Reorganization/Oligomerization | Formation of small Si and/or Si-Al oligomers in the aqueous phase. | Provides silicate species that interact with dissolved aluminates. | Formation of precursors for the polymer network. researchgate.net |
| 3. Polycondensation | Polymerization of oligomeric species into a larger network. | Contributes reactive silica to form Si-O-Al and Si-O-Si linkages, building the geopolymer backbone. nih.gov | Formation of an amorphous to semi-crystalline aluminosilicate gel (N-A-S-H gel). mdpi.com |
| 4. Hardening | Bonding of undissolved particles within the polymer and water expulsion. | The formed gel matrix encapsulates remaining solid particles. | A hardened, solid geopolymer material. nih.gov |
Reaction Kinetics and Thermodynamics of Transformations
The transformations of silicic acid, (H₂-Si₂-O₅), sodium salt, commonly known as sodium disilicate (Na₂Si₂O₅), are governed by complex kinetic and thermodynamic principles. These transformations primarily involve polymerization and depolymerization reactions in aqueous solutions and phase transitions or reactions in the solid and molten states. The kinetics of these processes dictate the rate at which equilibrium is reached, while thermodynamics determines the spontaneity and equilibrium state of the system under given conditions.
In aqueous environments, the dissolution of sodium disilicate yields a solution containing a variety of silicate species, from monomers to oligomers and colloidal particles. nih.gov The subsequent transformations, primarily polymerization, are highly sensitive to parameters such as pH, concentration, temperature, and ionic strength. nih.govresearchgate.net In the solid or molten state, transformations involve reactions with other compounds or rearrangements of the silicate network structure, which are critical in fields like glass science and metallurgy. unt.eduresearchgate.net
Kinetics of Aqueous Transformations: Polymerization and Depolymerization
The kinetics of silica polymerization from sodium silicate solutions is a critical aspect of its reactivity. The process generally involves the condensation of monosilicic acid molecules to form dimers, trimers, and eventually larger polymeric and colloidal silica particles. google.com The rate of polymerization is significantly influenced by several factors:
pH: The polymerization rate is slow at low pH (around 2-3) and increases as the pH is lowered from this point or raised. researchgate.net The rate reaches a maximum in the neutral to slightly alkaline range (pH 7-8) before decreasing again at very high pH (above 11), where depolymerization becomes more favorable. researchgate.netresearchgate.net The reaction is catalyzed by hydroxyl ions (OH⁻) above pH 2. researchgate.net
Concentration: The rate of polymerization increases with the concentration of silicic acid in the solution. researchgate.net
Temperature: Higher temperatures generally accelerate the polymerization process, increasing the rate of condensation reactions. researchgate.net
Ionic Strength: The presence of salts in the solution can accelerate polymerization by compressing the electrical double layer around the growing silica particles, which reduces electrostatic repulsion and facilitates aggregation. researchgate.netunt.edu
Depolymerization, the reverse process, involves the hydrolytic cleavage of siloxane bonds (Si-O-Si) and is favored in highly alkaline solutions (high pH) and at very low silica concentrations, below the equilibrium solubility of amorphous silica. google.com Molecular dynamics simulations have been employed to investigate the mechanisms of these transformations at the atomic level, including the ion-exchange processes that occur during the interaction of sodium silicate glass with water, which leads to the formation of silanol (B1196071) groups (Si-OH) and subsequent network dissolution. proquest.com
Thermodynamics of Solid-State and Melt Transformations
The thermodynamic properties of sodium disilicate and related compounds in the Na₂O-SiO₂ system are fundamental to understanding their stability and high-temperature transformations. Calorimetric measurements and thermodynamic modeling have provided crucial data on the heats and free energies of formation for various sodium silicate compounds. researchgate.netacs.org
The formation of crystalline sodium disilicate from its constituent oxides, sodium oxide (Na₂O) and silicon dioxide (SiO₂), is an exothermic process, indicating its thermodynamic stability relative to the separate oxides. acs.orgtandfonline.com
Table 1: Thermodynamic Properties of Formation for Sodium Silicates at 25°C (298.15 K) This interactive table provides key thermodynamic data for the formation of sodium disilicate and related compounds from their elements.
| Compound | Formula | ΔH°f (kcal/mol) | ΔS°f (cal/mol·K) | ΔG°f (kcal/mol) | Source |
| Sodium Metasilicate (B1246114) | Na₂SiO₃ | -371.2 | -75.3 | -342.2 | acs.org |
| Sodium Disilicate | Na₂Si₂O₅ | -576.1 | -98.2 | -541.2 | acs.org |
| Quartz | SiO₂ | -208.3 | - | - | acs.org |
In the molten state, sodium silicate liquids consist of a dynamic equilibrium of various silicate structural units, denoted as Qⁿ species, where 'n' represents the number of bridging oxygen atoms connecting a central silicon tetrahedron to other tetrahedra. researchgate.net The disproportionation reactions governing the equilibrium between these species are central to the melt's structure and properties:
2Q³ ⇌ Q⁴ + Q² 2Q² ⇌ Q³ + Q¹ 2Q¹ ⇌ Q² + Q⁰
Thermodynamic models, calibrated with high-temperature Raman spectroscopy data, can predict the distribution of these Qⁿ species as a function of temperature and composition (i.e., the Na₂O/SiO₂ ratio). researchgate.net An increase in temperature or Na₂O content shifts the equilibrium towards less polymerized species (lower 'n' values), effectively depolymerizing the melt. researchgate.netresearchgate.net
Table 2: Calculated Distribution of Qⁿ Species in Na₂O-SiO₂ Melts at 1336 K This interactive table shows the mole fraction of different silicate structural units (Qⁿ) in sodium silicate melts at a constant temperature but varying compositions.
| Composition (% Na₂O) | Q⁴ (mol fraction) | Q³ (mol fraction) | Q² (mol fraction) | Q¹ (mol fraction) | Q⁰ (mol fraction) | Source |
| 33.3 (Disilicate) | 0.05 | 0.85 | 0.10 | 0.00 | 0.00 | researchgate.net |
| 50.0 (Metasilicate) | 0.00 | 0.15 | 0.75 | 0.10 | 0.00 | researchgate.net |
| 60.0 | 0.00 | 0.00 | 0.30 | 0.60 | 0.10 | researchgate.net |
The kinetics of high-temperature reactions have also been studied. For instance, the reaction between sodium disilicate glass and iron involves redox reaction sequences whose rates are sensitive to temperature, time, ambient pressure, and the partial pressures of sodium and oxygen. unt.edu Similarly, differential scanning calorimetry has been used to analyze the kinetics of the reaction between sodium oxide and silica to form various sodium silicates, revealing a complex, multi-step reaction process. tandfonline.com The enthalpy of mixing in the SiO₂–Na₂O system, which is positive in silica-rich compositions, is a key thermodynamic factor influencing these transformations. scribd.com
Advanced Materials Applications in Research and Development
Precursors for Porous Materials Synthesis
Sodium disilicate is a key silica (B1680970) source in the bottom-up synthesis of a wide range of porous materials. Its application is particularly prominent in the formation of crystalline and amorphous silicate (B1173343) frameworks with controlled porosity at the micro-, meso-, and macro-scales.
Zeolites and Molecular Sieves
Sodium disilicate is a fundamental reagent in the hydrothermal synthesis of zeolites and other molecular sieves. Zeolites are crystalline aluminosilicates with a three-dimensional network of silica and alumina (B75360) tetrahedra, creating uniform micropores of molecular dimensions. wikipedia.orgsigmaaldrich.com The synthesis of high-silica zeolites, such as certain types of Zeolite Y, can be achieved using sodium disilicate as the silica source. researchgate.net The ratio of silica to alumina in the initial gel, which is prepared using reagents like sodium disilicate and a source of alumina, is a critical parameter that influences the final zeolite structure and its properties. scispace.com
In a typical synthesis, sodium disilicate is dissolved in an alkaline solution, often with sodium hydroxide (B78521), to form silicate precursors. These are then combined with an alumina source, such as sodium aluminate, to create a hydrogel. google.com This gel is then aged and crystallized under hydrothermal conditions to form the desired zeolite framework. The specific type of zeolite formed, for example, Zeolite A (a 4A molecular sieve), depends on the precise molar ratios of the reactants, including the Na2O:SiO2 and SiO2:Al2O3 ratios, as well as the crystallization temperature and time. wikipedia.orggoogle.com
Table 1: Representative Molar Ratios for 4A Molecular Sieve Synthesis
| Reactant Ratio | Molar Range |
| Na2O:SiO2 | 1.6 - 3.8 : 1 |
| SiO2:Al2O3 | 1.7 - 2.1 : 1 |
| H2O:Na2O | 30 - 60 : 1 |
This interactive table presents typical molar ratio ranges used in the synthesis of 4A molecular sieves from sodium silicate and sodium aluminate precursors. google.com
Mesoporous Silica and Organo-Silicas
Sodium disilicate is an economical and effective silica precursor for the synthesis of mesoporous silica materials, which are characterized by well-defined pores in the 2-50 nanometer range. nih.gov These materials are synthesized through a templating approach, where surfactant molecules self-assemble into micelles, and the silicate species from the sodium disilicate solution polymerize around them. Subsequent removal of the surfactant template leaves behind a porous silica structure. skku.edu
The δ-phase of sodium disilicate (δ-Na2Si2O5) is a particularly important precursor for a class of mesoporous silicas. scispace.comresearchgate.net This layered silicate can be transformed into kanemite (NaHSi2O5·3H2O) which, through cation exchange with organoammonium ions, leads to the formation of ordered mesoporous materials like FSM-16. scispace.com The synthesis conditions, such as calcination time of the amorphous silicate precursor, are crucial to obtain the desired δ-phase of sodium disilicate. scispace.com The use of sodium disilicate as a silica source offers a commercially viable alternative to more expensive silicon alkoxides like tetraethyl orthosilicate (B98303) (TEOS). skku.eduresearchgate.net
The synthesis of mesoporous silica nanoparticles can be achieved from sodium disilicate solutions derived from industrial waste materials like coal fly ash, presenting a sustainable route to these advanced materials. sci-hub.se Furthermore, modifications during the sol-gel synthesis using sodium disilicate, such as the addition of metal salts, can tailor the hydrophilic properties of the resulting mesoporous silica for specific applications like moisture adsorption. rsc.org
Pillared Layered Silicates
Sodium disilicate serves as a starting material for the creation of layered silicates which can then be transformed into pillared clays (B1170129). Layered silicates, such as magadiite, can be synthesized from sodium silicate solutions under hydrothermal conditions. researchgate.netkoreascience.kr These layered materials possess interlayers that can be expanded and propped open by introducing robust molecular or ionic "pillars." This process, known as pillaring, creates a permanent porous network between the silicate layers. The resulting pillared layered silicates exhibit a high surface area and a well-defined pore structure, making them useful in catalysis and separation processes. The intercalation of organic species into these layered silicates, derived from sodium disilicate, is a key step in constructing these advanced nanocomposites. researchgate.netacs.org
Inorganic Polymer (Geopolymer) Chemistry
Sodium disilicate is a fundamental component in the field of inorganic polymer chemistry, particularly in the synthesis of geopolymers. Geopolymers are amorphous to semi-crystalline aluminosilicate (B74896) materials formed by the reaction of an aluminosilicate source with a highly alkaline activating solution.
Synthesis of Polysialate and Polysiloxonate Structures
In geopolymerization, sodium disilicate is a key ingredient in the alkaline activating solution. aessweb.com It provides soluble silicate species that react with aluminate species dissolved from a source material, such as metakaolin, to form a three-dimensional polymeric network. researchgate.netbohrium.com The resulting structure consists of alternating SiO4 and AlO4 tetrahedra linked by shared oxygen atoms. The negative charge on the aluminum sites is balanced by alkali cations, such as sodium, from the activating solution.
The term "polysialate" refers to the repeating unit (-Si-O-Al-O-) in the geopolymer network. The synthesis of sodium polysialate involves the condensation of dehydroxylated aluminosilicate clays with a sodium silicate solution in a highly alkaline environment. researchgate.netresearchgate.net The molar ratio of the component oxides and the water content of the mixture are critical parameters that govern the polymerization process and the properties of the final material. researchgate.net
Role in Alkali-Activated Materials (AAM) Research
Sodium disilicate is a widely used alkali activator in the research and development of alkali-activated materials (AAMs). mdpi.com AAMs are a class of cementitious materials that are considered more environmentally friendly alternatives to ordinary Portland cement. aessweb.com The activating solution, typically a mixture of sodium hydroxide and sodium silicate, plays a crucial role in the dissolution of the aluminosilicate precursors (such as fly ash or slag) and the subsequent polymerization process. aessweb.com
The addition of sodium silicate to the activating solution enhances the reaction between the source material and the solution, leading to materials with favorable mechanical properties. aessweb.com The modulus of the sodium silicate solution (the molar ratio of SiO2 to Na2O) is a key factor influencing the properties of the resulting AAM. researchgate.net Research has shown that sodium disilicate can be used to activate a variety of precursors, including thermally treated marl and industrial wastes, to produce binders with high compressive strength. mdpi.comresearchgate.net Solid forms of sodium silicate, such as sodium metasilicate (B1246114) nonahydrate, are also being explored as user-friendly activators for geopolymer synthesis. jci-net.or.jp
Advanced Coating and Surface Modification Technologies
Sodium disilicate is a key ingredient in various advanced coating technologies, prized for its ability to impart heat and chemical resistance, as well as for its role as a binder. iransilicate.comsuperplasticizers.com These water-based, inorganic coatings are considered environmentally friendly, non-flammable, and odorless. masterbond.com
Sodium disilicate is extensively used as a binder in the formulation of high-temperature resistant coatings. nih.gov When formulated into a coating, it forms a silica-rich, glassy matrix upon curing that effectively hinders heat transfer and prevents structural collapse at elevated temperatures. iransilicate.com These coatings can be applied to various substrates, including metals and concrete, to protect them from thermal damage. iransilicate.comgoogle.com
Research has shown that combining a sodium silicate solution with specific extender pigments and fillers can create coatings that withstand temperatures up to 1000°C. nih.gov One study identified an optimal mixing ratio that included zinc oxide, titanium dioxide, ferric oxide, and calcium carbonate, which underwent a geopolymerization process with the sodium silicate binder to achieve high thermal stability. nih.gov The addition of fillers like black oxide of cobalt and a refractory filler can prevent the shrinking and cracking that occurs when sodium silicate is heated by itself, resulting in a durable, black finish that is unaffected by repeated heating to red heat. google.com
Inorganic silicate-based intumescent coatings represent another area of development. nih.gov These coatings expand when exposed to heat, forming a protective, insulating char layer. sudarshangroup.com Formulations may include sodium silicate as the binder, along with flame-retardant additives like ammonium (B1175870) polyphosphate and pentaerythritol, and intumescence-improving fillers such as expandable graphite. nih.gov The resulting coating creates a robust silicon dioxide network topped with a dense carbon-char layer, offering significant flame resistance. nih.gov
Table 2: Composition of a High-Heat Resistance Silicate Coating
| Component | Percentage (%) |
|---|---|
| Binder (Sodium Silicate Solution) | 25 |
| Zinc Oxide (ZnO) | 8 |
| Titanium Dioxide (TiO₂) | 5 |
| Ferric Oxide (Fe₂O₃) | 5 |
| Sodium Hexafluorosilicate (Na₂SiF₆) | 1 |
| Calcium Carbonate (CaCO₃) | 21 |
| Water (H₂O) | 34 |
| Additives | 1 |
This formulation is designed to create a coating with temperature resistance up to 1000°C. nih.gov
Catalytic Material Development
In the field of catalysis, sodium disilicate serves not as a catalyst itself, but as a crucial precursor for the synthesis of catalyst supports. patsnap.com These supports are porous materials with high surface areas that are used to disperse and stabilize the active catalytic components. patsnap.comaogocorp.com
Sodium disilicate is a widely used and inexpensive source of silica for producing catalyst supports such as silica gels, zeolites, and other porous silica materials. patsnap.comaogocorp.com The process of creating silica gel often involves the acidification of a sodium silicate solution (water glass). aogocorp.com This reaction forms silicic acid, which then polymerizes and condenses to create a porous, high-surface-area structure. aogocorp.com
The properties of the resulting silica support, such as pore size and particle morphology, can be controlled by adjusting the synthesis conditions. For instance, spherical silica nanoparticles, with sizes ranging from 20 to 1600 nm, have been fabricated from a sodium silicate solution using urea (B33335) as a precipitant. researchgate.net These silica spheres were then used as a support for ruthenium catalysts in the hydrogenation of supercritical carbon dioxide. researchgate.net The ability to tailor the pore structure and surface area of these supports is critical for optimizing catalyst performance, as it enhances the dispersion and stability of the active metal catalysts, leading to increased activity and longevity. patsnap.com The high thermal stability of silica supports derived from sodium silicate makes them suitable for high-temperature catalytic processes like steam reforming. patsnap.com
Table 3: Properties of Sodium Silicate as a Catalyst Support Precursor
| Property | Benefit in Catalysis |
|---|---|
| High Surface Area | Increases dispersion of active catalytic materials. patsnap.com |
| Tunable Pore Structure | Allows for optimization of reaction kinetics. patsnap.com |
| Excellent Thermal Stability | Suitable for high-temperature reactions. patsnap.com |
| Cost-Effective Silica Source | Provides an economical route for support synthesis. researchgate.net |
Functional Composites and Hybrid Materials
Sodium disilicate is a versatile precursor for creating functional composites and hybrid materials that combine the properties of inorganic and organic components. patsnap.com These materials are developed for a wide range of applications, leveraging the enhanced mechanical strength, thermal stability, and barrier properties that result from the composite structure. patsnap.compatsnap.com
Organic-inorganic nanocomposites incorporating sodium disilicate are gaining significant attention for their ability to merge the processability of organic polymers with the durability of inorganic materials. patsnap.com In these composites, sodium silicate often serves as the precursor for the inorganic silica phase, which is integrated into an organic polymer matrix at the nanoscale. patsnap.com
One common approach is the sol-gel process, where sodium silicate is used to form a silica network within the polymer matrix, resulting in nanocomposites with improved flame retardancy, mechanical strength, and thermal stability. patsnap.com This technique allows for precise control over the nanostructure of the material. patsnap.com For example, polymer-clay nanocomposites can be enhanced by the addition of sodium silicate, which acts as a coupling agent to improve the compatibility and dispersion of the inorganic clay particles within the organic polymer. patsnap.com This leads to a more homogeneous and stable structure with superior mechanical and barrier properties, making them suitable for high-performance applications in industries like packaging and automotive. patsnap.compatsnap.com
Researchers have also developed methods to coat polymer particles with silica nanoparticles derived from an inexpensive sodium silicate solution. researchgate.net This process, conducted in an aqueous medium, involves the deposition of active silicic acid onto polymer particles, creating core-shell composite particles. researchgate.net The development of these hybrid materials aims to create high-performance, sustainable alternatives for various applications, including advanced coatings and packaging. patsnap.compatsnap.com
Table 4: Research Findings on Sodium Silicate in Organic-Inorganic Nanocomposites
| Research Focus | Key Finding | Potential Application | Reference |
|---|---|---|---|
| Sol-gel synthesis of hybrid polymers | Sodium silicate acts as a precursor for an in-situ formed silica network, enhancing thermal stability and flame retardancy. | High-performance coatings, automotive parts, electronics packaging. | patsnap.com |
| Polymer-clay nanocomposites | Sodium silicate acts as a coupling agent, improving dispersion of clay in the polymer matrix and reinforcing mechanical properties. | Automotive, aerospace, packaging, construction. | patsnap.com |
| Nanocomposites for packaging | Integration of highly dispersed sodium silicate nanoparticles via a sol-gel process improved oxygen barrier properties by up to 50% and mechanical strength by 25%. | High-performance, sustainable packaging materials. | patsnap.com |
| Coating of polymer particles | A low-cost method was developed to coat polymer particles with silica nanoparticles from a sodium silicate solution. | Advanced composite materials. | researchgate.net |
Polysaccharide-Silica Hybrids
The creation of hybrid materials composed of polysaccharides and silica has garnered significant interest in research and development due to the potential to combine the biocompatibility and functionality of polysaccharides with the structural stability of silica. researchgate.net The sol-gel process is a common method for synthesizing these hybrids, often utilizing silica precursors that hydrolyze to form silicic acid, which then polymerizes into a silica network. researchgate.net Polysaccharides can play a crucial role in this process, not only acting as a template for the silica network but also catalyzing the polymerization of silicic acid. nih.govscispace.com
The interaction between polysaccharides and silicic acid is influenced by factors such as the charge of the polysaccharide macromolecules. scispace.com For instance, the use of cationic biopolymers can result in transparent hybrid hydrogels, while uncharged polysaccharides may lead to turbid or opaque materials. scispace.com This is attributed to the varying electrostatic interactions between the polysaccharide chains and the in-situ generated silicic acid. scispace.com The formation of hydrogen bonds between the hydroxyl groups of the polysaccharide and the silanol (B1196071) groups of the silicic acid is believed to be a key mechanism driving the catalytic effect of polysaccharides on silica polymerization. nih.gov
The incorporation of a silica network significantly enhances the mechanical properties of the polysaccharide-based hydrogels. scispace.com The resulting hybrid materials often exhibit a three-dimensional network of crossed or branched fibers, with the density of this network and the thickness of the fibers being dependent on the type and concentration of the polysaccharide used. nih.gov This allows for the manipulation of the structural organization and properties of the final hybrid nanocomposite. nih.gov These materials are being explored for various applications, including in the biomedical field as wound dressings, where the silica component can contribute to the mechanical integrity and bioactivity of the hydrogel. nih.govsemanticscholar.org
Applications in Water Treatment Processes
Flocculant Research and Mechanisms
In water treatment, the formation of polysilicic acid from sodium silicate solutions is a key area of research for the development of effective flocculants. The performance of these flocculants is highly dependent on the conditions under which the silicic acid polymerizes, particularly the pH of the solution. researchgate.net The pH determines the speed of polymerization and the resulting chain length of the polysilicic acid molecules, which in turn influences the flocculation efficiency. researchgate.net
Research has shown that there is an optimal pH range for the activation of sodium silicate solutions to achieve the best flocculation performance. For example, in one study, the turbidity removal effect was observed to continuously enhance as the pH of the sodium silicate solution increased from 2 to 5, with the optimal performance achieved at a pH of 5.0. researchgate.net If the pH is too low, the polymerization of silicic acid is slow. researchgate.net Conversely, if the pH is too high, the flocculation effect can also diminish. researchgate.net
The mechanism of flocculation involves the polysilicic acid chains acting as bridges between suspended particles, causing them to agglomerate into larger, more easily settleable flocs. The structure and charge of the polysilicic acid molecules are critical to this process. In acidic conditions, the surfaces of many mineral particles, such as silica, can become positively charged through protonation. mdpi.com The interaction between the polysilicic acid and these particles can be enhanced by the formation of hydrogen bonds between the silanol groups on the silicic acid and oxygen atoms on the particle surfaces. mdpi.com The development of composite flocculants, such as poly-silicate-aluminum-ferric (PSiAF), which combine polysilicic acid with metal salts, is an active area of research to further enhance flocculation efficiency for various types of wastewater. researchgate.net
Selective Adsorption of Metal Ions from Aqueous Solutions
Silica-based materials are widely investigated for the removal of heavy metal ions from aqueous solutions due to their high surface area and the presence of functional groups that can bind to metal ions. mdpi.com The surface of silica contains silanol groups (-Si-OH), which can be deprotonated to form negatively charged sites (-Si-O-) that electrostatically attract and bind with positively charged metal ions. semanticscholar.org The efficiency of this adsorption process is highly dependent on the pH of the solution, which affects both the surface charge of the silica and the speciation of the metal ions. scielo.br
To enhance the selectivity and adsorption capacity for specific metal ions, the silica surface can be chemically modified with various functional groups. researchgate.net For example, amino-functionalized silica has shown high adsorption capacity and selectivity for zinc ions. scielo.br The mechanism of adsorption in such modified materials can involve the formation of coordination complexes between the functional groups and the metal ions. researchgate.net
The adsorption process is often described by isotherm models, such as the Langmuir and Freundlich models, which provide information about the nature of the interaction between the adsorbent and the adsorbate. researchgate.net Kinetic studies are also performed to understand the rate of adsorption. The pseudo-second-order kinetic model has been found to accurately describe the adsorption of some metal ions on silica-based materials, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ion. researchgate.net Research in this area aims to develop highly efficient and selective adsorbents for the remediation of water contaminated with heavy metals. researchgate.net
Tribological Research: Lubricant Additives
The use of silicon-containing compounds as additives in lubricants is a subject of ongoing tribological research aimed at improving the anti-wear and anti-seizure properties of lubricating oils and greases. mdpi.comnih.gov The addition of silica, in various forms, to lubricants has been shown to enhance their performance under load. mdpi.comnih.gov These additives can form a protective film on the friction surfaces, which helps to reduce direct metal-to-metal contact and thereby minimize wear. researchgate.net
The mechanisms by which silica-based additives improve lubrication are believed to include a "mending" or "polishing" effect on the wearing surfaces, as well as a "ball bearing" effect where the nanoparticles act as tiny rollers between the surfaces. researchgate.netdoaj.org The effectiveness of these additives can depend on their concentration in the lubricant. researchgate.net For instance, studies on alumina/silica composite nanoparticles have shown that there is an optimal concentration for achieving the smallest wear scar diameter and friction coefficient. researchgate.net
Research has also explored the use of silica additives in vegetable-based lubricants, demonstrating an improvement in their functional properties. mdpi.comnih.gov The addition of amorphous silica has been found to increase the anti-seizure and anti-wear characteristics of these environmentally friendly lubricants. mdpi.comnih.gov The interaction of these additives with the base oil and other components of the lubricant can also affect the rheological properties of the grease, such as its dynamic viscosity. mdpi.comnih.gov Further research in this area focuses on understanding the complex interactions between the silica additives and the lubricated surfaces to optimize their tribological performance. researchgate.net
Theoretical and Computational Studies of Silicic Acid, H2 Si2 O5 , Sodium Salt
Molecular Dynamics (MD) Simulations for Liquid and Glass Structures
Molecular dynamics (MD) simulations have been instrumental in elucidating the structure and dynamics of sodium disilicate in both its molten liquid and amorphous glass states. bohrium.comresearchgate.net These computer simulations model the interactions between atoms using potential energy functions to track their movements over time, providing a dynamic picture of the material's structure.
Early MD studies focused on the structure of a series of sodium silicate (B1173343) glasses. These calculations successfully reproduced experimental radial distribution functions obtained from X-ray diffraction and provided details on the coordination environment of cations, the distribution of bridging and non-bridging oxygen atoms, Si-O-Si bond angles, and the ring statistics of the silicate network. aip.org
More recent simulations of sodium disilicate have investigated its structure using various potentials. bohrium.com These studies have described the structure as a partially disrupted tetrahedral SiO4 network. bohrium.comresearchgate.net The introduction of sodium ions leads to the formation of non-bridging oxygens, which alters the connectivity of the silicate tetrahedra. The static structure factor calculated from these simulations shows good agreement with data from neutron scattering experiments. bohrium.comresearchgate.net Furthermore, MD simulations have been used to explore the dynamics of the system, including the self-part of the dynamic structure factor for different elements. bohrium.com The effect of system size on the simulation results has also been a subject of investigation, with studies showing that for a system of 1008 particles, strong finite size effects can be observed in the dynamics. researchgate.net
Force-field MD simulations have also been employed to study the structure of sodium silicate in aqueous solutions, providing insights into the behavior of "water glass". researchgate.net These simulations have revealed that at low pressures, sodium clusters form, surrounded by hydrated silicate anions. researchgate.net This clustering was identified as the origin of low-Q peaks observed in X-ray scattering patterns. researchgate.net As pressure increases, these sodium clusters tend to dissolve in the water. researchgate.net
The combination of experimental work with MD simulations continues to be a powerful approach for understanding the relationship between composition, structure, and properties in sodium borosilicate glasses, which share some structural features with sodium silicates. rsc.org These studies help in understanding macroscopic properties like density, glass transition temperature, and thermal expansion coefficients from a microscopic perspective. rsc.org
Table 1: Key Findings from Molecular Dynamics Simulations of Sodium Disilicate
| Finding | Methodological Detail | Reference |
| The structure is a partially destroyed tetrahedral SiO4 network. | Comparison of simulated static structure factor with neutron scattering data. | bohrium.comresearchgate.net |
| Sodium ions tend to cluster around non-bridging oxygen atoms. | Analysis of cation coordination during dynamical runs. | aip.org |
| Sodium clusters surrounded by hydrated silicate anions form in aqueous solutions at low pressure. | Force-field MD simulations and comparison with X-ray scattering experiments. | researchgate.net |
| Strong finite size effects are observed in the dynamics for smaller system sizes. | Comparison of simulations with different numbers of particles (e.g., 1008 vs. 8064). | bohrium.comresearchgate.net |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structures
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reaction mechanisms of silicate systems at the quantum mechanical level. mdpi.com DFT calculations provide detailed information about bond formation and breaking, reaction energetics, and spectroscopic properties.
DFT calculations have been employed to study the adsorption and depolymerization of sodium silicate species on various surfaces. For instance, the adsorption of a sodium sorosilicate cluster (Na6Si2O7) on an Fe(110) surface was investigated using both first-principles molecular dynamics (FPMD) and DFT. researchgate.net These studies revealed that the silicate cluster chemically adsorbs onto the iron surface through the formation of multiple Fe-NBO (non-bridging oxygen) bonds. researchgate.net The iron surface was found to play a crucial role in weakening the Si-NBO bonds, thereby facilitating the dissociation of non-bridging oxygens. researchgate.net
Furthermore, electronic structure calculations indicated that charge transfer between the silicate and the iron surface during adsorption could lead to a layering of alkali ions in the resulting tribofilm. researchgate.net The depolymerization of the silicate cluster was observed to occur at higher temperatures and to have a larger activation energy compared to the dissociation of Si-NBO bonds, suggesting it is a more difficult process. researchgate.net The influence of temperature on both NBO dissociation and depolymerization highlights its importance in the chemical reactivity of sodium silicates at interfaces. researchgate.net
In a different application, DFT was used to investigate the dispersion mechanism of sodium silicate on kaolinite (B1170537) particles by studying the adsorption of Si(OH)4 and SiO(OH)3− on kaolinite surfaces. researchgate.net The calculations showed that these silicate species preferentially adsorb on the aluminum-terminated surfaces of kaolinite. researchgate.net The adsorption of the negatively charged SiO(OH)3− anion was found to be more stable than that of the neutral Si(OH)4 molecule, leading to a more negatively charged and hydrophilic kaolinite surface, which promotes dispersion in aqueous solutions. researchgate.net
DFT calculations are also valuable for predicting and interpreting spectroscopic data, such as 29Si Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) chemical shifts. While direct DFT calculations on large, disordered glass structures can be computationally expensive, they are used to understand the relationship between local structure and NMR parameters.
Cluster molecular orbital calculations, a related quantum chemical method, have been used to interpret the 29Si NMR spectra of alkali borosilicate glasses. geologyscience.ru These calculations have shown that the chemical shift is sensitive not only to the number of bridging and non-bridging oxygens (the Qn species) but also to the nature of the second-nearest neighbors. For example, a silicon atom bonded to two tetrahedral boron atoms can have a chemical shift similar to a Q3 species in a boron-free alkali silicate. geologyscience.ru
More advanced approaches combine DFT calculations with machine learning techniques to predict 29Si chemical shift tensors with high accuracy. escholarship.org Equivariant graph neural networks, trained on DFT-calculated data, have been shown to predict full 29Si chemical shift tensors in silicate materials with a mean absolute error of 1.05 ppm. escholarship.org These models can accurately determine the magnitude, anisotropy, and orientation of the chemical shift tensor, providing a powerful tool for refining crystal structures using NMR data. escholarship.org Other approaches have integrated DFT calculations with three-dimensional graph neural networks to predict chemical shifts for a large number of molecules, reducing prediction errors significantly. nih.gov
Table 2: Applications of DFT in the Study of Sodium Silicates
| Application | Key Insight | Reference |
| Adsorption on Iron Surfaces | Chemical adsorption occurs via Fe-NBO bond formation, with the iron surface weakening Si-NBO bonds. | researchgate.net |
| Depolymerization on Iron Surfaces | Depolymerization has a higher activation energy than Si-NBO dissociation and is temperature-dependent. | researchgate.net |
| Dispersion of Kaolinite | Preferential adsorption of silicate anions on Al-terminated surfaces increases negative charge and hydrophilicity. | researchgate.net |
| 29Si MAS NMR Prediction | Chemical shifts are influenced by second-nearest neighbors, not just the Qn speciation. | geologyscience.ru |
| Machine Learning Enhanced NMR Prediction | Equivariant graph neural networks trained on DFT data can accurately predict full 29Si chemical shift tensors. | escholarship.org |
Quantum Chemical Techniques for Oligomerization Pathways
Quantum chemical techniques, particularly DFT, have been extensively used to investigate the complex reaction pathways of silicate oligomerization in aqueous solutions. acs.orgnih.gov These studies provide detailed mechanistic insights into the initial stages of silicate polymerization, which are crucial for understanding processes like zeolite synthesis and the formation of silicate gels.
The condensation reactions of silicate species in a basic medium have been shown to proceed in two main steps: the formation of a Si-O-Si bond and a subsequent dehydration step. acs.orgnih.gov For most reaction pathways, the dehydration step is the rate-limiting one. nih.gov The formation of short linear oligomers is favored by the reaction between monomers and existing oligomers, while longer linear chains are more readily formed through the reaction of two shorter oligomers. nih.gov
These quantum chemical studies have also explored the cyclization of linear oligomers to form ring structures. The formation of 4-membered and branched 5-membered ring oligomers has been found to be both kinetically and thermodynamically favorable, suggesting their significant role in the early stages of zeolite synthesis. acs.orgnih.gov The role of intramolecular and intermolecular hydrogen bonding has been identified as an important factor influencing the reaction mechanism. nih.gov
Recent work has also employed quantum chemical methods to explore reaction spaces in complex systems like metal-organic frameworks and biomacromolecules, demonstrating the broad applicability of these techniques for understanding reaction pathways. nih.gov While not directly on sodium disilicate, these advancements showcase the potential for more sophisticated automated reaction pathway exploration in silicate systems in the future. Furthermore, benchmark studies on related systems, such as the hydrolysis of borate (B1201080) networks, help in identifying the most accurate and efficient DFT functionals for describing these types of reactions. mdpi.com
Kinetic Monte Carlo (kMC) Approaches for Solution Polymerization
While quantum chemical methods provide detailed information about individual reaction steps, Kinetic Monte Carlo (kMC) simulations are used to model the evolution of the entire system over longer timescales. figshare.comacs.org The kMC method uses reaction rates, often derived from DFT calculations, as input to simulate the sequence of reaction events.
Lattice-gas kMC models have also been developed to investigate the formation of silicate oligomers, their aggregation, and the subsequent gelation process. rsc.org These models have shown that in the early stages of oligomerization, 3-membered rings are metastable, while 4-membered rings are abundant. rsc.org Linear and branched species tend to transform into more compact structures over time. The gelation process appears to proceed from species containing 4-membered rings, with a significant number of 5- and 6-membered rings forming during the aging of the gel. rsc.org
Coarse-grained Monte Carlo simulations have also been applied to model the nucleation of alkaline aluminosilicate (B74896) gels, which are related to sodium silicate systems. mdpi.com These models, which can be implemented in both on-lattice and off-lattice frameworks, use Gibbs free energies for dimerization reactions obtained from DFT as input to simulate the evolution of the system's structure. mdpi.com
Thermodynamic Modeling of Silicate Equilibria
Thermodynamic modeling is a powerful tool for predicting the behavior of silicate systems at equilibrium. researchgate.net These models use fundamental thermodynamic principles, such as the minimization of Gibbs free energy, in conjunction with databases of mineral, melt, and fluid properties to predict stable phases and their compositions under various conditions of temperature, pressure, and chemical composition. researchgate.net
The development of structure-based thermodynamic models for binary silicates has been an area of active research. tandfonline.com Various approaches have been employed, including the consideration of polymerization-depolymerization equilibria involving different forms of oxygen in silicate melts, the application of polymer theory to calculate the distribution of silicate chains, and statistical mechanics and Monte Carlo methods to calculate mixing properties and minimize free energy. tandfonline.com A common feature of many of these models is the consideration of the free energy change associated with the depolymerization reaction O⁰ + O²⁻ = 2O⁻. tandfonline.com
More recent thermodynamic modeling efforts have focused on multicomponent silicate systems, with applications in geology and materials science. geoscienceworld.org Computer programs have been developed to calculate phase equilibria in binary and ternary systems, using heats of fusion and partial excess chemical potentials of mixing derived from binary phase diagrams as input. geoscienceworld.org
The thermodynamics and kinetics of ion exchange in silicate glasses have also been modeled. arxiv.org These models assume that equilibrium is reached rapidly at the interface between the glass and an ion reservoir, while ion transport in the bulk of the glass is governed by interdiffusion kinetics. arxiv.org The equilibrium conditions are established based on classical thermodynamics, considering the chemical potentials of the exchanging ionic species. arxiv.org
Environmental Chemistry and Behavior of Silicic Acid, H2 Si2 O5 , Sodium Salt
Environmental Pathways and Distribution
Silicic acid, (H2Si2O5), sodium salt, commonly known as sodium disilicate, enters the environment through various pathways primarily associated with its widespread industrial and domestic use. rero.ch When released into aquatic systems, it readily dissolves in water, dissociating into sodium ions (Na+) and silicate (B1173343) species. santos.comnexchem.co.uk The dissolved silica (B1680970) from commercial soluble silicates is indistinguishable from naturally occurring dissolved silica, which is ubiquitous in the environment. santos.com
Once in the water, its distribution is governed by hydrological cycles. It can be transported over long distances in rivers and eventually reach marine environments. fomb.org Point sources of discharge may include industrial wastewater from manufacturing facilities where it is used in detergents, as a binder, or in the production of other chemicals. researchgate.netresearchgate.net Non-point sources can include runoff from agricultural lands where it might be used in certain soil treatments, although this is less common. In urban water cycles, its presence can be attributed to its use in water treatment processes as a corrosion inhibitor and coagulant aid, as well as from domestic wastewater containing detergents. epa.govpatsnap.com
In the soil environment, sodium disilicate can be introduced through industrial waste disposal or its use in soil stabilization. iransilicate.comtrb.org Its mobility in soil depends on the soil's physical and chemical properties. It can either remain in the soil solution, be taken up by plants, or react with soil minerals. trb.orgijaem.net Due to its inorganic nature, it does not bioaccumulate in the traditional sense, as silica is a fundamental component of many organisms and the earth's crust. santos.com
Degradation and Transformation Processes in Environmental Systems
Sodium disilicate is an inorganic compound and therefore does not undergo biodegradation. santos.com However, it does undergo chemical transformation processes in the environment. When dissolved in water, soluble silicates like sodium disilicate rapidly depolymerize into molecular species that are chemically identical to natural dissolved silica. nexchem.co.uk The specific form of dissolved silica is pH-dependent, but it primarily exists as monosilicic acid (Si(OH)4) at neutral to acidic pH.
In certain conditions, these dissolved silica species can undergo repolymerization to form amorphous silica gels or colloids. This process can be influenced by factors such as pH, concentration, and the presence of other ions in the water. For instance, in geothermal temporary sealing materials, sodium silicate plays a role in hydration and self-degradation processes when interacting with other compounds like sodium carboxymethyl cellulose. americanlaboratory.com
While not a degradation process in the sense of breaking down into simpler, non-silica components, the incorporation of dissolved silica into the biological cycle is a key transformation pathway. Aquatic organisms, particularly diatoms, take up dissolved silicic acid from the water to build their intricate silica shells, known as frustules. researchgate.net This process effectively removes dissolved silica from the water column and transforms it into biogenic silica. wikipedia.org
Role in Geochemical Cycles
Sodium disilicate, upon dissolving in water to form silicic acid, becomes an active component of the global biogeochemical silicon cycle. fomb.orgwikipedia.org This cycle is intricately linked with the carbon cycle and plays a crucial role in regulating the Earth's climate over geological timescales. wikipedia.org The weathering of silicate rocks on land is a natural source of dissolved silica to rivers and oceans and a long-term sink for atmospheric carbon dioxide. wikipedia.org The introduction of industrially produced silicates can be seen as an anthropogenic flux in this natural cycle.
The most significant role of dissolved silica in geochemical cycles is its utilization by silicifying organisms, primarily diatoms in marine environments. researchgate.netcopernicus.org These photosynthetic organisms are responsible for a substantial portion of global primary production, fixing atmospheric carbon dioxide into organic matter. researchgate.net When diatoms die, their silica frustules sink, contributing to the export of both biogenic silica and organic carbon to the deep ocean, a process known as the biological carbon pump. researchgate.netwikipedia.org This sequestration of carbon in deep-sea sediments is a vital mechanism for long-term climate regulation. wikipedia.org
The dissolution of biogenic silica in the water column and sediments returns silicic acid to the dissolved pool, making it available for uptake by other organisms, thus continuing the cycle. fomb.org The balance between silica supply from land, uptake by organisms, and burial in sediments influences marine productivity and the global carbon cycle. researchgate.net
Interactions with Environmental Components (e.g., Soil, Water)
In Water:
When introduced into water, sodium disilicate increases the alkalinity and pH. nexchem.co.ukiransilicate.com This can have localized effects on aquatic ecosystems sensitive to pH changes. nexchem.co.uk However, in most cases, the vast buffering capacity of natural water bodies mitigates significant pH shifts. It can interact with various metal ions present in the water, which can be beneficial in water treatment processes for the sequestration of iron and manganese. epa.gov Studies have shown that sodium silicate can reduce water discoloration and turbidity caused by particulate iron by altering the size and surface properties of iron oxide particles. researchgate.net In drinking water distribution systems, it is used as a corrosion inhibitor, forming a protective layer on pipes. epa.govpatsnap.com
In Soil:
In soil systems, sodium disilicate can have more pronounced effects. It is used in soil stabilization to improve the structural integrity of soils. patsnap.comtrb.org It reacts with soil particles and other compounds, such as calcium salts, to form insoluble, gelatinous calcium silicates that act as cementing agents, binding soil particles together. trb.orgijaem.net This process can increase the water-stable aggregation of soil particles, enhance resistance to crushing, and reduce soil plasticity and swelling. trb.orgijaem.net The elevated pH from the sodium silicate solution can also promote the solubilization of naturally present silica in the soil, contributing further to the stabilization process. trb.orgijaem.net However, the accumulation of sodium silicate in soil over the long term could potentially alter soil fertility and its ability to retain water and nutrients. iransilicate.com
Environmental Footprint Analysis of Production Processes
The manufacturing of sodium silicate is an energy-intensive process with a notable environmental footprint. passioncohose.compatsnap.com The primary production method involves fusing silica sand (silicon dioxide) and soda ash (sodium carbonate) at high temperatures in a furnace. epa.gov
Energy and CO2 Emissions Associated with Manufacturing
The table below presents data on the CO2 emissions associated with sodium silicate production from various sources.
| Production Component | CO2 Emissions (kg CO2e/kg) | Source |
| Sodium Silicate (Solid) | 1.514 | researchgate.net |
| Sodium Silicate | 0.681 | researchgate.net |
| Sodium Hydroxide (B78521) | 1.915 | researchgate.net |
This table provides an interactive representation of CO2 emissions data. The values are indicative and can vary based on production methods and system boundaries of the life cycle assessment.
Efforts to mitigate the environmental impact focus on improving energy efficiency, optimizing processes, and investing in renewable energy sources. passioncohose.com
Utilization of Waste Materials as Alternative Raw Materials
To improve the sustainability of sodium silicate production, research has focused on utilizing industrial by-products and waste materials as alternative raw materials. This approach not only reduces the consumption of virgin resources but also provides a solution for waste management. nih.gov
Several industrial wastes rich in silica or sodium can be used in the synthesis of sodium silicate. Examples include:
Microsilica (Silica Fume): A by-product of the ferrosilicon (B8270449) and silicon metal industries, microsilica is a potent source of amorphous silica. nih.gov
Glauber's Salt (Sodium Sulfate): A waste product from the chlor-alkali industry, it can be used as a source of sodium. nih.gov
Fly Ash and Slag: By-products from coal-fired power plants and the steel industry, respectively, contain significant amounts of silica and can be used as precursors. mdpi.com
Rice Husk Ash: An agricultural waste product that is rich in amorphous silica. mdpi.com
The use of these alternative materials can lead to a more circular economy, reducing the environmental burden associated with both waste disposal and the extraction of raw materials. nih.govmdpi.com
Future Research Directions and Unexplored Avenues
Development of Tailored Silicic Acid, (H₂Si₂O₅), Sodium Salt Forms for Specific Applications
A primary avenue of future research lies in the precise control over the physicochemical properties of sodium disilicate to create forms tailored for highly specific applications. The functionality of sodium disilicate is intrinsically linked to its physical and chemical characteristics, such as molar ratio, hydration level, particle size, and crystalline structure. silmaco.com Current manufacturing allows for careful control of these parameters to ensure stable product quality, but further refinement is needed to optimize performance in advanced applications. silmaco.com
For instance, in the realm of one-part alkali-activated cements, the choice between sodium disilicate and sodium metasilicate (B1246114), as well as their concentration, significantly impacts the reactivity, microstructure, and strength of the final product. nih.gov Research has shown that specific compositions can yield compressive strengths as high as 75 MPa. nih.govresearchgate.net Similarly, the synthesis of high-purity δ-Na₂Si₂O₅ has been identified as crucial for creating effective detergent builders due to its excellent ion-binding capacity. scienceopen.com Future work will focus on developing novel synthesis routes to produce crystalline sodium disilicate with precisely engineered properties for use as water softeners, corrosion inhibitors, and bleach stabilizers. silmaco.comgoogle.com
| Property to Tailor | Target Application | Desired Outcome / Function | Relevant Findings |
|---|---|---|---|
| Crystalline Phase (e.g., δ-form) | Detergents | High ion-exchange and calcium-binding capacity. scienceopen.comgoogle.com | High-purity δ-Na₂Si₂O₅ shows ion binding of 312-338 mg CaCO₃/g. scienceopen.com |
| Molar Ratio (SiO₂/Na₂O) & Concentration | Alkali-Activated Cements | Controlled reactivity, densified microstructure, and high compressive strength. nih.gov | 10 wt% metasilicate activator resulted in a 28-day compressive strength of 75 MPa. nih.gov |
| Particle Size & Hydration Level | Dry-Mix Products & Binders | Controlled solubility rate and reactivity. silmaco.com | Hydrated forms with 18% water content improve solubility. silmaco.com |
| Purity & Composition | Green Nanoparticle Synthesis | Serves as a non-toxic, eco-friendly reducing and stabilizing agent. patsnap.com | Eliminates the need for additional toxic chemicals in nanoparticle production. patsnap.com |
Advanced In-situ Characterization of Dynamic Processes (e.g., Polymerization, Gelation)
Despite decades of study, many fundamental questions regarding the dynamic processes of sodium silicate (B1173343) solutions—specifically polymerization and gelation—remain challenging to answer. nih.gov These processes are governed by a multitude of simultaneous reactions that restructure silicate species in response to variables like pH, concentration, and temperature, making it difficult to isolate and study individual events through conventional experiments. nih.govmdpi.com
Future research must leverage advanced in-situ characterization techniques to observe these transformations in real-time. Techniques such as small-angle X-ray scattering (SAXS) can provide insights into the formation of silica (B1680970) gels and particle aggregation during the sol-gel transition. mdpi.com Furthermore, surface-sensitive methods like X-ray Photoelectron Spectroscopy (XPS) can be employed to track the rapid ion-exchange and polymerization reactions that occur at the glass-water interface, leading to the formation of a silica-rich gel layer. osaka-u.ac.jp Developing these in-situ methods is critical for building a comprehensive understanding of gelation kinetics, which is essential for applications ranging from the fabrication of porous scaffolds to improving geopolymer technology. mdpi.comresearchgate.net
Multiscale Modeling Bridging Atomic to Macroscopic Behavior
To complement experimental studies, multiscale modeling and computer simulations are indispensable tools for exploring the behavior of sodium disilicate across different scales. nih.gov Molecular dynamics (MD) simulations have already provided significant insights into the atomic-level structure and dynamics of sodium silicate melts and glasses. researchgate.netarxiv.org These simulations can reveal details about the coordination of atoms, the diffusion of ions, and the nature of the Si-O network, which are difficult to obtain experimentally. researchgate.netarxiv.orgresearchgate.net
However, a significant challenge remains in bridging the gap between these atomic-scale simulations and the macroscopic properties of the material, such as gelation time or mechanical strength. nih.gov Future research will need to focus on developing robust multiscale models that can accurately predict how atomic-level interactions give rise to bulk behavior. Such models could elucidate the mechanisms of dynamic heterogeneity in silicate melts and predict the structural evolution of glasses based on thermal history. researchgate.netresearchgate.net Successfully connecting these scales is a key challenge but holds the promise of enabling the computational design of silicate materials with desired properties. nih.gov
| Modeling Scale | Technique | Properties Investigated | Future Goal |
|---|---|---|---|
| Atomic / Molecular | Molecular Dynamics (MD) Simulation | Static structure, coordination numbers, ion diffusion, Qⁿ speciation, bond breaking/formation. arxiv.orgresearchgate.net | Improve simulation accuracy and sampling to better reflect experimental time scales. nih.gov |
| Mesoscopic | Coarse-Grained Models, Kinetic Monte Carlo | Polymerization kinetics, particle aggregation, gel network formation. mdpi.com | Develop models that accurately capture the influence of pH, concentration, and temperature on gelation. nih.govmdpi.com |
| Macroscopic | Finite Element Method (FEM), Continuum Models | Mechanical properties (e.g., compressive strength, elastic modulus), transport phenomena. nih.gov | Integrate inputs from lower-scale models to predict bulk performance without extensive empirical testing. |
Sustainable Synthesis and Recycling Strategies
The production of sodium silicate traditionally relies on energy-intensive processes involving the high-temperature fusion of sand and sodium carbonate. google.com A critical direction for future research is the development of sustainable and economically viable synthesis routes that utilize waste materials and industrial by-products, aligning with the principles of a circular economy.
Significant progress has been made in synthesizing sodium silicate from various waste streams. Studies have demonstrated successful production from:
Waste Glass: Using thermochemical or fusion methods, waste bottle glass can be converted into sodium silicate solutions or solid activators for alkali-activated materials. nih.govresearchgate.netresearchgate.net This approach not only diverts glass from landfills but can also produce activators with a predefined modulus (Ms = SiO₂/Na₂O) for optimal performance in cement-free binders. nih.govresearchgate.net
Agricultural By-products: Rice husk ash (RHA), a silica-rich byproduct of agriculture, can be used to produce sodium silicate for use as an activator in geopolymer cement. mdpi.com
Industrial By-products: Other promising sources include spent foundry sand and microsilica. semanticscholar.org
Furthermore, sodium silicate itself is being explored as an environmentally friendly medium for the green synthesis of nanoparticles, acting as both a reducing and stabilizing agent and thereby reducing the need for more toxic chemicals. patsnap.com Future work should focus on scaling up these sustainable methods, optimizing their efficiency, and characterizing the resulting products to ensure they meet the quality standards of commercial-grade sodium silicate.
Fundamental Investigations into Phase Transitions and Metastability
Sodium disilicate is known to exist in several crystalline polymorphs, including the α, β, γ, and δ phases, each with distinct structural properties. google.com The δ-Na₂Si₂O₅ phase, in particular, is valued for its layered structure and high ion-exchange capacity, but it is often metastable and can be difficult to synthesize in a pure form without contamination from the more thermodynamically stable α-Na₂Si₂O₅ phase. scispace.com
A deeper fundamental understanding of the phase transitions and metastable states of sodium disilicate is essential for controlling its synthesis and performance. Future research should employ thermal analysis techniques like Differential Scanning Calorimetry (DSC) to precisely map the crystallization and melting behavior of amorphous precursors. scispace.com For example, DSC profiles have shown an exothermic effect around 630°C corresponding to the crystallization of δ-Na₂Si₂O₅. scispace.com Heat treatment studies have revealed that crystalline Na₂Si₂O₅ begins to appear around 400°C, with further phase transformations occurring at higher temperatures. researchgate.net By investigating the kinetics and thermodynamics of these transformations, researchers can optimize synthesis conditions—such as calcination temperature and time—to selectively produce the desired polymorph, thereby unlocking its full potential for applications like ion exchange and catalysis. google.comscispace.com
New Hybrid Material Architectures and Functionalization Approaches
An exciting frontier in silicate research is the creation of new hybrid and functionalized materials where sodium silicate serves as a key building block. This involves combining sodium silicate with other materials, such as polymers or other inorganic compounds, to generate novel architectures with enhanced or entirely new properties.
Recent research has demonstrated the facile functionalization of sodium magnesium silicate nanostructures with organic molecules (2,3-dihydroxybenzaldehyde) to create a novel nanocomposite capable of efficiently removing heavy metal ions like Cd(II) and Cu(II) from aqueous solutions. mdpi.com Another approach involves using reactive silicone binders mixed with glass powders to form functional glass-ceramic coatings. nih.gov In these systems, the thermal decomposition of the silicone yields amorphous silica that reacts with other components to form desired silicate phases, allowing for the tuning of functionalities like surface roughness. nih.gov These examples highlight the potential for creating advanced materials by chemically modifying or architecturally integrating sodium silicate. Future investigations should explore a wider range of organic and inorganic partners to develop new hybrid materials for applications in catalysis, adsorption, coatings, and restorative dentistry. mdpi.comshofu.com
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for sodium silicic acid (H₂Si₂O₅, sodium salt), and how can purity be validated?
- Methodological Answer : Sodium silicic acid is typically synthesized by reacting natural silica (SiO₂) with sodium hydroxide (NaOH) under controlled temperature and pressure. For example, sodium metasilicate (Na₂SiO₃) can be acidified with HCl to precipitate silicic acid, which is then neutralized with NaOH to form the sodium salt . Purity validation requires techniques like X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis, and thermogravimetric analysis (TGA) to assess hydration states. Ensure reproducibility by documenting reaction conditions (pH, temperature, stoichiometry) as per experimental reporting standards .
Q. How does the pH of sodium silicic acid solutions affect its stability and polymerization behavior?
- Methodological Answer : Sodium silicic acid undergoes polymerization, particularly in acidic conditions (pH < 7), forming colloidal silica or gels. At pH 2–3, polymerization is slow, allowing controlled synthesis of oligomeric species . To study pH-dependent stability, prepare buffered solutions and monitor changes via dynamic light scattering (DLS) for particle size or Fourier-transform infrared spectroscopy (FTIR) for structural shifts. Neutral to alkaline conditions (pH > 10) stabilize the monomeric form due to increased solubility of silicate ions .
Q. What analytical techniques are critical for distinguishing sodium silicic acid from related sodium silicates (e.g., orthosilicate, metasilicate)?
- Methodological Answer : Use XRD to identify crystalline phases (e.g., Na₄SiO₄ for orthosilicate vs. Na₂Si₂O₅ for silicic acid). Nuclear magnetic resonance (²⁹Si NMR) differentiates silicate anions (Q³ vs. Q⁴ structures). Titration with HCl can quantify SiO₂ content, where metasilicates release silicic acid at specific pH thresholds . Cross-reference with IUPAC nomenclature and PubChem identifiers (e.g., InChIKey: PVRGLAMGMYQDTQ-UHFFFAOYSA-N) to avoid misclassification .
Advanced Research Questions
Q. How can researchers design experiments to investigate electrolyte-induced gelation of sodium silicic acid with biopolymers like gelatin?
- Prepare a silicic acid sol (1–5% SiO₂) at pH 2.5.
- Introduce gelatin (0.5–2%) and vary electrolyte concentrations (e.g., Na₂SO₄) to identify critical coagulation thresholds.
- Monitor turbidity changes spectrophotometrically and characterize gel structure via scanning electron microscopy (SEM).
- Control variables such as "hydrogen-bonding agents" (e.g., acetone) to offset electrolyte effects and study competitive interactions.
Q. What strategies resolve contradictions in reported solubility data for sodium silicic acid in aqueous systems?
- Methodological Answer : Discrepancies often arise from variations in hydration states (e.g., anhydrous vs. pentahydrate) or impurities. Design systematic studies:
- Use distilled water to eliminate ionic interference.
- Conduct solubility tests at fixed temperatures (e.g., 25°C) and pH levels (3–12).
- Employ gravimetric analysis after vacuum filtration to isolate undissolved species.
- Compare results with computational models (e.g., COSMO-RS) to predict solubility limits .
Q. How does sodium silicic acid act as a precursor in synthesizing silica-based nanomaterials, and what factors influence morphology?
- Methodological Answer : Sodium silicic acid serves as a monomeric silica source for sol-gel processes. Key factors:
- pH : Acidic conditions promote condensation into mesoporous silica; alkaline conditions favor spherical nanoparticles.
- Template agents : Use surfactants (e.g., CTAB) to direct pore structure.
- Drying methods : Supercritical CO₂ drying preserves nanostructure vs. ambient drying, which causes collapse.
- Validate outcomes with nitrogen adsorption-desorption isotherms (BET surface area) and small-angle X-ray scattering (SAXS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
